Magnesium ethoxide
Description
The exact mass of the compound Magnesium ethanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2414-98-4 |
|---|---|
Molecular Formula |
C2H6MgO |
Molecular Weight |
70.37 g/mol |
IUPAC Name |
magnesium;ethanolate |
InChI |
InChI=1S/C2H6O.Mg/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
RLWYTFZKQOKDFG-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Mg+2] |
Canonical SMILES |
CCO.[Mg] |
Other CAS No. |
2414-98-4 |
physical_description |
Off-white powder with an alcohol-like odor; [MSDSonline] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis of Magnesium Ethoxide: Mechanistic Control & Catalytic Applications
Executive Summary
Magnesium ethoxide (
This technical guide provides a rigorous, self-validating protocol for the synthesis of high-purity
Part 1: Reaction Thermodynamics & Kinetics
The Passivation Challenge
The stoichiometric reaction between magnesium and ethanol is simple:
However, metallic magnesium instantly forms a passivation layer of magnesium oxide (
The Iodine Activation Mechanism
Iodine (
-
Initiation: Iodine reacts with surface magnesium to form magnesium iodide (
). -
Solubilization:
is highly soluble in ethanol, effectively "lifting" the passivation layer and exposing fresh . -
Propagation: The exposed magnesium reacts with ethanol.[1][2]
may also form soluble adducts (e.g., ), further accelerating the dissolution of the metal lattice.
Mechanism Visualization
The following diagram illustrates the surface activation pathway, highlighting the critical role of the iodine initiator.
Figure 1: Mechanistic pathway of Iodine-initiated this compound synthesis. Note the removal of the passivation layer via soluble
Part 2: Catalytic Activation Strategies
To achieve specific particle morphologies (crucial for catalyst supports) or high purity (for pharma), the activation strategy must be tailored.
| Strategy | Reagents | Mechanism | Target Application |
| Iodine Initiation | Formation of soluble | General Synthesis, Pharma Intermediates | |
| Halide Promotion | Radical initiation and surface pitting. | Ziegler-Natta Precursors | |
| Physical Activation | Ball Milling / HCl Wash | Mechanical/Chemical removal of oxide prior to reaction. | High-Reactivity Requirements |
| Morphology Control | Silicone Oil / n-Hexane | Modulates solvent polarity to control precipitation rate.[3] | Spherical Catalyst Supports |
Part 3: Optimized Experimental Protocol
Safety Warning: This reaction generates Hydrogen gas (
Equipment Setup
-
Reactor: 3-Neck Round Bottom Flask (RBF) equipped with a reflux condenser.
-
Atmosphere: Nitrogen (
) line with an oil bubbler (to maintain positive pressure and vent ). -
Temperature Control: Oil bath with magnetic stirring or overhead mechanical stirrer (preferred for morphology control).
Step-by-Step Methodology (Iodine-Activated)
Step 1: System Inertization
-
Dry the glassware in an oven at 120°C for 2 hours.
-
Assemble the reactor while hot and purge with dry
for 30 minutes to remove ambient moisture. Rationale: Moisture hydrolyzes Mg(OEt)2 back to Mg(OH)2.
Step 2: Reagent Preparation
-
Magnesium: Use Mg turnings or powder (99.9%). If the oxide layer is heavy, wash rapidly with 0.1N HCl, rinse with acetone, and vacuum dry.
-
Ethanol: Must be anhydrous (<0.1% water). Standard "absolute" ethanol often contains traces of water that inhibit initiation.
Step 3: Initiation (The "Grignard" Standard)
-
Add Mg metal (e.g., 24.3 g, 1.0 mol) to the flask.
-
Add a small volume of anhydrous ethanol (approx. 50 mL) to cover the Mg.
-
Add Iodine crystal (
, approx. 0.5 g). -
Observation: The solution will turn dark brown. Heat gently to 40-50°C.
-
Validation: The color will fade to clear/yellow as
forms, and bubbles ( ) will begin to evolve. If bubbling does not start within 10 minutes, the ethanol is likely "wet".
Step 4: Reaction & Reflux
-
Once initiation is confirmed, add the remaining ethanol (total 10-15 molar equivalents) slowly to maintain a steady reflux.
-
Heat the system to reflux (~78°C).
-
Maintain reflux until
evolution ceases completely (typically 4-12 hours depending on Mg particle size).
Step 5: Isolation & Drying
-
Filter the hot suspension under
atmosphere (using a Schlenk frit is ideal). -
Drying: Dry the white solid in a vacuum oven at 60-80°C for 6 hours.
-
Storage: Store in a desiccator or glovebox.
Process Workflow Diagram
Figure 2: Operational workflow for the safe synthesis and isolation of this compound.
Part 4: Characterization & Quality Control
To ensure the product meets the stringent requirements of drug development or catalyst manufacturing, the following QC metrics are required:
| Test | Method | Acceptance Criteria |
| Magnesium Content | EDTA Titration | 21.0% - 22.0% (Theoretical: 21.2%) |
| Ethanol Content | GC-Headspace | < 1.0% (Solvates may exist, requiring higher drying temps) |
| Particle Size (D50) | Laser Diffraction | 10 - 50 |
| Morphology | SEM (Scanning Electron Microscopy) | Spherical (for Catalysis) vs. Irregular (for Pharma) |
| Purity | XRD (X-Ray Diffraction) | Absence of MgO peaks ( |
Part 5: Applications in Drug Development & Catalysis
Pharmaceutical Intermediates
While often overshadowed by its polymer applications,
-
Mild Base: Used in Knoevenagel condensations and Claisen condensations where strong bases (like NaOEt) might cause side reactions or racemization.
-
Chelation Control: The Magnesium ion (
) can coordinate with dicarbonyl compounds, stabilizing enolate intermediates and directing stereoselectivity in complex syntheses.
Ziegler-Natta Catalyst Support
In the polyolefin industry,
-
Mechanism:
is reacted with . The morphology of the original ethoxide particle is replicated by the final catalyst (the "Replica Effect"). -
Impact: Spherical
leads to spherical polypropylene granules, which have better flowability and bulk density in industrial reactors.
References
-
Reaction Mechanism & Kinetics
-
Morphology Control
- Morphology Controlled this compound: Influence of Reaction Parameters.
-
Source: 7
-
Industrial Application (Ziegler-Natta)
-
Safety & Hydrogen Management
- Hydrogen Safety in Chemistry: Scale-up and Protocol.
-
Source: 8
-
Organic Synthesis Utility
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Probing into morphology evolution of this compound particles as precursor of Ziegler-Natta catalysts [poj.ippi.ac.ir]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. helgroup.com [helgroup.com]
- 9. researchgate.net [researchgate.net]
Magnesium ethoxide chemical formula C4H10MgO2
An In-depth Technical Guide to Magnesium Ethoxide (C₄H₁₀MgO₂)
Abstract
This compound (Mg(OCH₂CH₃)₂), a versatile and highly reactive organometallic compound, serves as a critical reagent and precursor across a spectrum of chemical disciplines. This guide provides a comprehensive technical overview of its core properties, synthesis, and multifaceted applications, intended for researchers, chemists, and professionals in drug development and materials science. We delve into its fundamental reactivity as a strong base and nucleophile, its pivotal role as a catalyst and catalyst support in polymerization, and its utility in advanced organic synthesis and materials science. Detailed, field-proven protocols for its synthesis, purification, and application are presented, underpinned by mechanistic insights and safety considerations to ensure both efficacy and operational security in the laboratory and industrial settings.
Introduction: The Versatility of a Fundamental Reagent
This compound, also known as magnesium ethylate, is an organomagnesium compound that has carved a significant niche in both academic research and industrial processes.[1] While its structure is simple, its reactivity is complex and highly valuable. It functions primarily as a potent base and a source of nucleophilic ethoxide ions, but its utility extends far beyond these basic roles.[2][3] In the realm of polymer chemistry, it is an indispensable precursor for Ziegler-Natta catalysts used in olefin polymerization.[4][5] In organic synthesis, it catalyzes a variety of reactions, including the classic Tishchenko reaction, and serves as a key reagent in the synthesis of complex pharmaceutical intermediates.[1][6] Furthermore, its application in materials science as a precursor for magnesium-based nanomaterials, such as magnesium oxide (MgO), highlights its expanding importance in nanotechnology and advanced coatings.[1][7] This guide aims to provide an in-depth exploration of this compound, bridging fundamental chemistry with practical, application-focused knowledge.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀MgO₂ | [1] |
| Molecular Weight | 114.43 g/mol | [1][8] |
| CAS Number | 2414-98-4 | [9] |
| Appearance | White to light grey solid/powder | [1][4] |
| Melting Point | 270 °C (decomposes) | [1][9] |
| Density | 1.010 g/cm³ | [1][10] |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [3][9] |
| Sensitivity | Highly sensitive to air and moisture | [9][11] |
| Stability | Stable under inert atmosphere, but reacts violently with water | [9][10] |
Synthesis and Purification of this compound
The synthesis of high-purity this compound is critical, as its morphology and purity directly influence the outcomes of subsequent reactions, particularly in catalysis.[5][12] The most common method involves the direct reaction of magnesium metal with absolute ethanol.
Causality in Synthetic Protocol Design
The direct synthesis from magnesium metal and ethanol appears straightforward, but several factors are critical for success.
-
Magnesium Activation: Magnesium metal is typically passivated by a thin layer of magnesium oxide on its surface, which prevents reaction. An activator, most commonly a crystal of iodine (I₂) or a compound like N-bromosuccinimide, is required to disrupt this oxide layer and initiate the reaction.[13][14] The activator generates a small amount of magnesium iodide in situ, which etches the surface and exposes fresh, reactive magnesium.
-
Anhydrous Conditions: this compound reacts violently with water to form magnesium hydroxide and ethanol.[3][15] Therefore, the use of absolute (anhydrous) ethanol and the maintenance of a dry, inert atmosphere (e.g., nitrogen or argon) are non-negotiable for achieving a high yield of the desired product.
-
Reaction Control: The reaction is exothermic and produces hydrogen gas. It must be conducted in a well-ventilated fume hood with appropriate pressure release and temperature control (reflux) to manage the reaction rate safely.[13]
Experimental Protocol: Synthesis from Magnesium Metal
This protocol describes a common laboratory-scale synthesis of this compound.[13][16]
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a stopper. Ensure all glassware is thoroughly oven-dried before assembly.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with activated magnesium turnings (e.g., 4.8 g, 0.2 mol).[16]
-
Initiation: Add a small crystal of iodine or a catalytic amount of N-bromosuccinimide.[13]
-
Solvent Addition: Slowly add absolute ethanol (e.g., 50 mL) to the flask.[16]
-
Reaction: Gently heat the mixture to reflux. The reaction will initiate, evidenced by the evolution of hydrogen gas. Continue refluxing with vigorous stirring until all the magnesium metal has been consumed and has disappeared.[13][16]
-
Isolation (Optional): If a solid product is required, the excess ethanol can be removed via rotary evaporation under reduced pressure. The resulting white powder should be handled and stored under an inert atmosphere.[16] For many applications, the resulting solution of this compound in ethanol can be used directly.[16]
Caption: Simplified mechanism of the Tishchenko reaction.
This methodology has been extended to the Aldol-Tishchenko reaction, a powerful tandem process for synthesizing 1,3-diol monoesters, which are valuable building blocks in natural product synthesis. [17][18]
Base-Catalyzed Reactions and Enolate Formation
As a strong, non-nucleophilic base (in the absence of proton sources), this compound is effective for deprotonating acidic C-H bonds to form enolates from ketones and esters. [2]These enolates are key intermediates in a wide array of synthetic transformations, including:
-
Aldol Condensations: Formation of β-hydroxy carbonyl compounds.
-
Claisen Condensations: Synthesis of β-keto esters.
-
Michael Additions: Conjugate addition to α,β-unsaturated systems.
Its utility as a base also extends to promoting elimination and rearrangement reactions. [2]
Application in Pharmaceutical Synthesis: Amidine Formation
In modern drug development, this compound has emerged as a mild, safe, and scalable reagent for the direct synthesis of cyclic amidines from amines and aryl nitriles. [6][19]This transformation is crucial for creating privileged heterocyclic scaffolds found in many pharmacologically active compounds. [6]The reaction proceeds via Lewis acid activation of the nitrile by the magnesium center, facilitating the nucleophilic attack of the amine. This method provides a significant advantage over more hazardous reagents like trimethylaluminum. [19]
Applications in Polymer and Materials Science
Beyond organic synthesis, this compound is a cornerstone material in the production of polymers and advanced inorganic materials.
Precursor for Ziegler-Natta Catalysts
This compound is a key precursor for preparing high-performance MgCl₂-supported Ziegler-Natta catalysts, which are workhorses in the industrial production of polyolefins like polypropylene and polyethylene. [4][5][20][21] Process Overview: The synthesis of the catalyst involves the chlorination of this compound with titanium tetrachloride (TiCl₄). [5][20]During this process, the ethoxide groups are replaced by chloride ions, and the active titanium species are incorporated onto the resulting magnesium dichloride support.
The Critical Role of Morphology: The particle size, shape, and internal pore architecture of the initial this compound precursor are of paramount importance. [5][12]The final polymer particle replicates the morphology of the catalyst support in a phenomenon known as the "replication effect." [5][22]Therefore, by controlling the morphology of the this compound during its synthesis, manufacturers can precisely control the morphology (e.g., particle size distribution, bulk density) of the final polymer product. [12][22]This control is essential for the efficiency of industrial polymerization processes, such as those occurring in gas-phase or slurry reactors.
Caption: Workflow for Ziegler-Natta catalyst preparation.
Sol-Gel Synthesis of Magnesium Oxide Nanomaterials
This compound is an ideal precursor for the sol-gel synthesis of high-purity magnesium oxide (MgO) nanoparticles. [7][23]The sol-gel process offers precise control over the final material's properties, such as particle size, surface area, and porosity.
Process Overview: The synthesis involves the controlled hydrolysis and condensation of this compound in an alcoholic solvent.
-
Hydrolysis: Mg(OEt)₂ + H₂O → Mg(OH)(OEt) + EtOH
-
Condensation: 2 Mg(OH)(OEt) → (EtO)Mg-O-Mg(OEt) + H₂O
This process, often catalyzed by an acid or base, results in the formation of a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a continuous solid network). [7][23]Subsequent drying and calcination (thermal treatment) of the gel removes residual organics and water, yielding pure, crystalline MgO. The pH of the hydrolysis catalyst has been shown to be a crucial parameter in determining the textural properties of the final MgO solid. [7][23]
Caption: Sol-gel process for MgO nanoparticle synthesis.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Flammability: It is a flammable solid that can self-heat and may ignite on contact with air. [24][25][26]It must be kept away from all ignition sources, including heat, sparks, and open flames. [15][25]* Reactivity with Water: It reacts violently with water and moisture, releasing flammable ethanol vapor. [9][15]All handling must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [27]* Health Hazards: It causes serious eye irritation and skin irritation. [15][24]Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves, must be worn at all times. [15][24]* Storage: Store in a tightly sealed container under a blanket of inert gas (nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable solids. [15][27]* Spill Management: In case of a minor spill, eliminate all ignition sources and cover the material with dry earth, sand, or another non-combustible material. Use only non-sparking tools for cleanup. [25]
Conclusion and Future Outlook
This compound is a reagent of fundamental importance with a remarkably broad application scope. Its well-understood reactivity as a base and catalyst continues to be exploited in organic synthesis for the efficient construction of complex molecules. In polymer science, its role as a morphological template for Ziegler-Natta catalysts remains a cornerstone of industrial polyolefin production. Looking forward, the increasing demand for precisely engineered nanomaterials is likely to expand the use of this compound in sol-gel processes for creating advanced functional materials with tailored properties for catalysis, electronics, and ceramics. As research pushes the boundaries of precision in both molecular and materials synthesis, the reliability and versatility of this compound will ensure its continued relevance and value to the scientific community.
References
-
Bloom Tech. (2024, January 8). How is this compound formed?. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 16). This compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans. Retrieved from [Link]
-
Salispharm. (2024, June 17). What is this compound Used For?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2414-98-4,this compound. Retrieved from [Link]
-
Polyolefins Journal. (2015). Addition of a second alcohol in this compound synthesis as a way to vary the pore architecture of Ziegler-Natta catalysts. Retrieved from [Link]
-
Gelest, Inc. (2015, March 17). This compound - Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2009, January 16). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. (2009, November 16). Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics. Retrieved from [Link]
-
SciSpace. (2008, November 19). Kinetic and morphological study of a this compound-based Ziegler–Natta catalyst for propylene polymerization. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Magnesia Synthesis via Sol−Gel: Structure and Reactivity. Retrieved from [Link]
- The Preparation Research of this compound-Based Polypropylene Catalyst. (n.d.).
-
ACS Publications. (2018, April 24). This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound MG(C2H5O)2. Retrieved from [Link]
- Metal alkoxides. (n.d.). Retrieved from a general chemical supplier website.
-
Journal of Applied Research of Chemical-Polymer Engineering. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. Retrieved from [Link]
-
Global Growth Insights. (2026, January 19). This compound Market Forecast & Outlook 2035. Retrieved from [Link]
-
ACS Publications. (n.d.). Magnesia Synthesis via Sol−Gel: Structure and Reactivity | Langmuir. Retrieved from [Link]
-
ResearchGate. (2022, July 22). How is this compound appropriately prepared, stored and used to dry ethanol?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Magnesium ethanolate | C4H10MgO2 | CID 164963 - PubChem. Retrieved from [Link]
-
PubMed. (2018, May 4). This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2414-98-4. Retrieved from [Link]
- Google Patents. (n.d.). CN101024599A - Solid this compound and preparing method.
-
MDPI. (2021, November 25). Synthesis, Properties, and Selected Technical Applications of Magnesium Oxide Nanoparticles: A Review. Retrieved from [Link]
-
Aaltodoc. (n.d.). The Tishchenko reaction and its modifications in organic synthesis. Retrieved from [Link]
-
PMC. (2024, June 5). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Retrieved from [Link]
- Denmark Group. (n.d.). The Tishchenko Reaction: Recent Advances, Modifications and Applications. Retrieved from a university research group website.
-
SciELO. (2010, June 18). Low Temperature Synthesis of Magnesium Oxide and Spinel Powders by a Sol-Gel Process. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Magnesium Oxide by the Sol-Gel Method: Effect of the pH on the Surface Hydroxylation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. What is this compound Used For? - Salispharm [salispharm.com]
- 3. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Cas 2414-98-4,this compound | lookchem [lookchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Magnesium ethanolate | C4H10MgO2 | CID 164963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 2414-98-4 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. chemwhat.com [chemwhat.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. fishersci.se [fishersci.se]
- 16. tandfonline.com [tandfonline.com]
- 17. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 19. This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 21. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]
- 22. The Preparation Research of this compound-Based Polypropylene Catalyst - Dissertation [m.dissertationtopic.net]
- 23. researchgate.net [researchgate.net]
- 24. gelest.com [gelest.com]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 27. This compound - Career Henan Chemical Co. [coreychem.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Magnesium Ethoxide (CAS 2414-98-4)
This guide provides an in-depth technical overview of this compound (CAS 2414-98-4), a versatile and highly reactive organometallic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical principles, field-proven applications, and critical safety protocols.
Introduction and Significance
This compound, also known as magnesium ethylate or diethoxymagnesium, is an organomagnesium compound with the chemical formula Mg(OC₂H₅)₂.[1] It typically appears as a white to light-grey powder or granular solid.[2][3] Its high reactivity stems from the polarized Mg-O bond, which makes the ethoxide groups strongly basic and nucleophilic. This property makes it an indispensable reagent and catalyst in a multitude of chemical transformations.
Its primary roles in modern chemistry include serving as a potent, non-nucleophilic base, a precursor for advanced materials, and a critical component in catalysis, particularly in polymerization.[2][4] Unlike many other strong bases, its heterogeneous nature in certain solvents can be advantageous, allowing for easier product separation. However, its extreme sensitivity to moisture is a critical handling parameter that dictates its storage and use.[3][5]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2414-98-4 | [6] |
| Molecular Formula | C₄H₁₀MgO₂ | [2] |
| Molecular Weight | 114.43 g/mol | [2] |
| Appearance | White to light grey solid powder or granules | [2][3] |
| Melting Point | 270 °C (decomposes) | [2][7] |
| Density | ~1.01 g/cm³ | [2][3] |
| Solubility | Insoluble: Water (reacts violently), Ether, Hydrocarbons.[6][8][9] Slightly Soluble: Ethanol.[8][9] | |
| Stability | Stable under dry, inert conditions.[3] Reacts violently with water, moisture, strong acids, and oxidizing agents.[3] Air and moisture sensitive.[10] |
Synthesis and Purification
The standard synthesis of this compound involves the direct reaction of magnesium metal with anhydrous ethanol. The reaction is often initiated with a catalytic amount of an activator like iodine.[1]
Causality in Synthesis Protocol:
-
Anhydrous Ethanol: The use of absolute (anhydrous) ethanol is critical. This compound reacts violently with water to form magnesium hydroxide and ethanol, which would quench the reaction and contaminate the product.[6][7]
-
Magnesium Activation: The surface of magnesium metal is typically passivated by a thin layer of magnesium oxide. An activator, such as a small crystal of iodine, is used to disrupt this oxide layer and initiate the reaction with ethanol.
-
Inert Atmosphere: Due to its sensitivity to air and moisture, the synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the product and ensure high purity.[9]
Laboratory-Scale Synthesis Protocol:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a mechanical stirrer, and an addition funnel.
-
Reagents: Add activated magnesium turnings (e.g., 0.2 mol) to the flask.
-
Initiation: Add a small crystal of iodine.
-
Reaction: Slowly add absolute ethanol (e.g., 50 mL) from the addition funnel to the magnesium turnings while stirring.[11]
-
Reflux: Once the initial exothermic reaction subsides, gently heat the mixture to reflux until all the magnesium metal has been consumed.[11]
-
Isolation: Cool the reaction mixture. The product, this compound, will precipitate as a white solid. The solvent can be removed under vacuum to yield the final product.[11]
Caption: Workflow for the synthesis of this compound.
Purification Protocol:
For applications requiring very high purity, this compound can be purified by recrystallization.
-
Dissolution: Dissolve approximately 1g of the crude solid in a mixture of 12.8 mL of absolute ethanol and 20 mL of dry xylene.[3][10]
-
Reflux: Reflux the mixture under a dry, inert atmosphere.[3][10]
-
Crystallization: Add an additional 10 mL of absolute ethanol and allow the solution to cool slowly.[3][10]
-
Isolation: Filter the resulting solid under a nitrogen blanket and dry thoroughly in a vacuum to obtain purified this compound.[3][10]
Core Applications & Mechanistic Insights
This compound's utility spans a wide range of chemical domains, primarily driven by its strong basicity and role as a catalyst support.
Catalyst Carrier for Olefin Polymerization:
A primary industrial application of this compound is as a precursor for Ziegler-Natta catalyst supports.[10][12] It serves as a solid support for titanium tetrachloride. This support structure is crucial for controlling the morphology and stereospecificity of the resulting polymers, such as polypropylene and polyethylene.[10][13] Traditional Ziegler-Natta catalysts based on this compound often generate titanium active sites that contain ethoxide ligands, which can influence catalyst activity and the molecular weight distribution of the polymer produced.[14]
Base-Catalyzed Condensation Reactions:
As a strong base, this compound is highly effective in promoting reactions that require the deprotonation of weakly acidic C-H bonds. A classic example is the Claisen condensation , where it is used to form enolates from esters, leading to the synthesis of β-keto esters.
-
Mechanism: The ethoxide ion deprotonates the α-carbon of an ester, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to form the β-keto ester.
Caption: Mechanism of the Claisen condensation catalyzed by this compound.
Pharmaceutical and Agrochemical Synthesis:
This compound is a key reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] It facilitates various transformations such as esterifications, etherifications, and the formation of carbon-carbon bonds.[1][2] For instance, it has been shown to be a highly effective catalyst for the synthesis of dicayanomethylendihydrofurans, important electron acceptors for nonlinear optical materials, providing significantly higher yields than monovalent metal ethoxides.[11][15]
Materials Science & Sol-Gel Processes:
In materials science, this compound serves as a precursor for the synthesis of magnesium-based materials.[2] It is used in sol-gel processes to create high-purity magnesium oxide (MgO) thin films and precision ceramics.[8][16] These materials have applications in biomedical coatings, electronic substrates, and as protective layers due to their high thermal stability and insulating properties.[16]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. Its primary hazards are its flammability and high reactivity with water.
| Hazard Class | GHS Classification | Precautionary Statement(s) | Source(s) |
| Flammability | Flammable Solid (Category 1/2), Self-heating (Category 1) | H228, H251: Keep away from heat/sparks/open flames. No smoking. | [9][17][18] |
| Reactivity | Reacts violently with water. | EUH014: Keep away from water. | [7] |
| Health Hazards | Causes serious eye irritation (Category 2/2A). Causes skin irritation. | H319, H315: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [9][17] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a flame-retardant lab coat.[9][19]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20]
-
Inert Conditions: For transfers and reactions, use an inert atmosphere (e.g., a glove box or Schlenk line) to prevent contact with air and moisture.[7]
-
Ignition Sources: Eliminate all sources of ignition, including static discharge. Use non-sparking tools for handling the solid.[9][20]
Storage:
-
Store in a tightly sealed container, preferably under an inert gas like nitrogen.[17][19]
-
Keep in a cool, dry, well-ventilated area designated for flammable solids.[7][21]
-
Store away from incompatible materials, especially water, moisture, acids, and oxidizing agents.[3][20]
Emergency Procedures:
-
Spills: For minor spills, cover with dry earth, sand, or another non-combustible material.[20] Do not use water.[17] Use non-sparking tools to collect the material into a suitable container for disposal.[9]
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. DO NOT USE WATER , as it will react violently and may exacerbate the fire.[9][17]
References
- This compound - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ik-oEtrbfPPKsw2UGnmAh3rAiXrnvy9hdwvbVA3Yot9BBrXEaXkbdpy9Z74xvvKyNOnAY8ra_DAltHksTt_YP6vqAJj6bnm5AVIPA3g2x9wRAxR-zoaMzyBf6wYyBipd2U1J]
- CAS 2414-98-4: this compound - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwen-FP9VHyxL7E65yl9jbI1gysWefSjfetlh9b7nSRA0G-Jr-VlQft5DdPbdrWP0Wnc2Qw4P3vBWfBzNcqE1m8fdIWPCK7vy72ABXkzSCrNUoEEZ4juCSK5WtxSJUbb8EHA==]
- What is this compound Used For? - Salispharm. (2024, June 17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxokeXJ46kTnr1Z0-qRMM-F144ErPk5PaxKpxDlJHxkoV9_5aN2SmqcBd8rvxB9TxMKuyHKFNwgcBNrWSWIdk7FrM7kIr04A87V7KverMM92QQKBGWpFLIK_xbc3ip50mKwE8C988ytD1sfCR3gYHqZEp8DjH4swyn-144Cx-j1uprRW4=]
- This compound - Gelest, Inc. (2015, March 17). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHodMO-jnZr3J3P7IbO3z40L-jku7-0yBKnwD0roX76VS0mGoqYuIXqickbGZq54Hd2H781eVC5QH8lYGOmJ6z7tGrhJA0t-KiJP-n4rVhC98iA9is6dbVaLem8RmUMltWZbFIGS_VpWbsvRb54Ulx7Si7w-CZmqpg_VbFYMEgZp-Q=]
- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQkOFEx84sDLEzFvglDOOfSmjOkDkatyGF6HRXwEsDNJ26PIDdZv5e6l6psNePX-3TvFkkJunfDOIpa1XT-QtybNjpNMHg9mmU09q7m6SIOV90nY5Lyqcj__XteTEwInJZFk8=]
- Material Safety Data Sheet - this compound - SPECIALTY ORGANICS, INC. (2015, January 7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBFPkvIeGkFwLuRWjRr9XMYGMlpj5nZGn04BizvvOHYSCun_vDEwbNEri9iIQqBvU3cbaajRFrbCaD4LPO7W1nJnGtIm9Mf9TCKuKWYf0whY1xrLNiaaTK8SgPseIhppKNrvnFc4P-L5Ikpad3Qt4VGTXmV9yPId7cYzR5VI43kOuaoQ=]
- SAFETY DATA SHEET - Fisher Scientific. (2009, January 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHQIszxHuEo-fo978EhAC3kOBh4ZTgviUz2ZMnyBKzhBZYtU21xRnFc12Z4ZhVjuavnx0g7mUe-39bjFMWoL3qlWhOOc8Eas3_FUgC9s-Gx-nfWLzivkDoi8Hl8tVUVJ6Rvu3MD2P8nbNb-95BefUmzgq6S6kyp062QD07DePWrc6GFh6N8nywdcLfWgMmZwPyHgnlrO0igL_pvDy28lSClAZ8J38Na9sSRZTNA_wvhEGeknXzexMlp6MmsWCz66KX6UCZJMjcrMU8pO7nA==]
- SAFETY DATA SHEET - this compound. (2023, October 4). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhxlB1p9aGoR0oohzVMTqK_Vpyr9A23cfjMNkYeqIKt1Wwp-Dm597fFMkihIOeOPh5G29A2UB3yuwNTJfIiE4sYkDJppEr3x96NbRjcgUOhHEn9xwyJHgNslVrjdDgAlEgloFz7YJVS_8uqTXxX0P9pNzfIAGbYYBKc4twH-TfhhJtguVn363BZl0=]
- Cas 2414-98-4,this compound | lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwma5ALEr4acG80FXUhX2P-Am6uL0G8gSsVx6jNwsEeFR_Hv2SCKjIiyk641hVFLWjO1mCxqsN43Q5XRE03jdw0E4cd6YBHuB4w__JuXNwsLyA3FIHmdQQJ3VwH7ye4udkaH-CznYX]
- This compound | 2414-98-4 - ChemicalBook. (2026, January 13). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLFdmVgwCB8l3pIaS7MbyoUYZZYS7IV8TBMx0MphtY9ikHMOVYFamNVFRHxoKn7bwZ8in8dC0cfj46uArRfQ94l0scMAdx5Jt-hXR6SCyTMTkgvg4fsRdqRcv-e0bG0c_Zg9Stjw9AE6a1gkEEHuTtn4OfJSUDaylt5lEZEPl4Iw==]
- This compound|China - Hosea Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJDqnRlRq6Ch9aqzsMe4NbwrQBrQzb-UWqfr6BG9uR-UBtPDQqILWPZjbg29EkwrKhcD1Owt1fIJ_j25DrpWE-_wKMYr7TiaA51cgLilo2heiev0DWDB4AofbF5h8wSfjVo6U70PTsd1kSKZE=]
- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuPJQ56qmyHg5cpSZWBm6u10uySskNaY4qZsNmVvyg4_HbC_X-BQvZT8uTUOt3L9Hur8EKmpWw8EiXJNMmXyeWZhe3g9Mslpqg8e9GPjaF4TS6MkU4pZGV8aL4vUUVI-mjF1dZ]
- This compound 2414-98-4 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVjtux_aLQFKJJp9y-KVRrBrrEZAFRlRU2eo-cBKDglJwxYgDq5tcSKsDaw9ezXQP1S19qlHHzbbn8hA5YR5iYfKFdGw3y0cm66XaWwqOhhhg595IM19uxMWD8U3oxyzW7ZLNHWiCFqLCNWB4T3cL16v9pCgCOFO54_aMZG2gMu3tE]
- This compound - Career Henan Chemical Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiL3J-8WGmifuvqmfFSEhVaylC97jVBBiT8EnEOkKJQO3rQGIzwJo27ZdK04LiVayC_CjoXu9LP2EhFA9DT5If_CoNPa69ylbkuD9jIXj1hLGlIKsyn84QdFhjSKxbBUNKUa9AyQRSs06Q6Spw0vAp7AR2gEpG4BtiTYz1aviPODc=]
- Effects of the Ethoxide in the Coordination Sphere of Titanium on the Performance of MgCl2-Based Ziegler–Natta Catalyst. (2018, April 18). Industrial & Engineering Chemistry Research - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9f4UQQPMBH84MxiQijJw-Gvpk9_MnsUpNseD05AgR4LshylEFSZQIoPQs230ngzvSeC6LXrMpRInDODPGn8V70Pf0IwF4nrjogg8SDLbZJsPWtinlRR-IyNhjbu3ZnooOMbtqsp9xEPKT3-ePtZg7]
- This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTH48vChrqVJIY5OmoU7-iHJvvNVX3bu6o0lFKSAf75ZM2Ad4OOtmHg_cgTISogEFgxs-PRECuizGON0f6xWWsA_jX0_Dz_2b7Ap-H3iMT0jdfpaGiUn4m0kwJgJX9If_BAzC1MA5BpBQdFZVXVwyAEsmkVeDiFYyi8rsTG3Wbh59NcRsqQh3-z7wxRkamapeZ3pahl0z1Sg==]
- How is this compound formed? - Knowledge - Bloom Tech. (2024, January 8). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFyHYDQ9SEHCilvkehnUGCIGBohw8k4aX6yy14RsyZUuashRcuufjrbWGrCiD24ftzxlPnGkBrH06D6koko9MTTa7fRl-VSEqYcCIlhqYa7yOUB3GmShwRvxQKrhBgDJvF4tofV-Ri04XpB4RJFW8kmjPeDIw18jOMa3pzQ5GqcpN_hyAobDeAQ==]
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCOQ3ofn4Rc7Fub8oY0zSntTsDyiVXwIZuYzWG1I5a0Ap0C41Dgvvjbg8iACCla6El70hhchUEUtz9b3HcPqXraNF_bAMC6BD7Q6c7NO2EPWf2teIo_OF68TQyfP8noXOIPOl6hBftbCn_Q9ssrbgAYxLjkISWjLU=]
- This compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJTeGvxThubVOwXKmu-M8v33oVuoULoFmA99Tni7_kJ4YajBuuhNr6SJeDlFG-yHzkW18Qpg4iTU-C2fCasfyHfmemF-M9mj3GDvGZj5yHy3ogeOoP21G5GmFZC3ROmag8c0on4gMhTmg0xjnFK4QxyXEhvlv4oI=]
- Full article: this compound as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans - Taylor & Francis. (2006, August 16). [URL: https://vertexaisearch.cloud.google.
- This compound MG(C2H5O)2 - ChemBK. (2024, April 10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDku2otJebpgSU0NUvp1ZAz4wMeoZ0g5b6FY_mf7l7J_Imk4H-ghtprZ8d1GoL9QQpv1OOsXXsk6sEssOgBoQeS2LHGLHHaAInpL371N6gzhv60lKk3oab0spWKZ3FwheXlEUV8PwvANcIl521gO3tqvgL-cn8Z3Qgfzg=]
- This compound CAS#: 2414-98-4 • ChemWhat | Database of Chemicals & Biologicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3pbE_-2Mr61wOn7o-5BJ5R9B1fvRrFAHFbb-PuuIR6mbt27KEFh4HrhTVZ2qg657BuV3lJYqcfAtaTTVJmuScYiSu454LwWSuD4c1Xg9UrhH28zGI3rpgM67yWnDMG4OmlaKMdHAMaEq49bL928VMhUBA5c=]
- This compound 0.98 Magnesium ethylate - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pAraNmyEwkFrc1GCokJ9NiI0OwLeWNaALF2FJ9_4CEQemvLvz-fqJrEu2_YaUHwOu6Pei4lAZZ9juEQ2OYrvwz4iIBtPuTRH8KN1ExzVMFqffMYw7WyJN96zPowbMnxVSizHSW_GV3-UZhI20aGGjGTpIw==]
- CAS 2414-98-4 this compound - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmZ4vXjFE7enXkfOrUqtAW11LTXHkPeU5Z_VmjKwA0INgfjzsn91-Ej8_fC9PuA0NtBx1_9FuS3P8ApeBnbisiZC_Tld36Gt4P6oGU6m0VFeO8bjCt4ABwwjp0Htvnie8HxBIL9yvMuqouAyFTGR5Q53TDdhx6Xj7iGR5ZOPyl0ESfTAXrp5hWKuAyJ0k]
- Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics | Request PDF - ResearchGate. (2025, August 9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRPX4_fh0McXoAttYAnAJwWjXubFo_w4L6Q_l-IK8oIibka2jmPKMeatOEsZdA6n_DzqYWYjuMZKLrsuuP1cKPi81Q8yzqFq4NHsWXhe5g2VR0FdncnZuCFX8wuiaOHKwyqLZOMMBTDGjBBt2prQ6gJ8lxJq9oMxZk6dJSqUH6xsp4xoyyBD_Rra-xVWfhfLPdyf1QAZq02-gKTZce_OLxKVemMWKoveE1Xqm_zhA-6Sma3C478SDu_-TAGF2OfSKTJta_dM2bpVCqdi6g-N8F3qLf2GG]
- CAS RN 2414-98-4 - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpDuXYU0gRCBvKrZTLKxFRJPaRhNnTaFpDxpeWE8xS7va98xAsFeh7gV8X8ZJgF85oQ2dIU5ZvgEUvOGEW4BeA5SuR9RIUrenRlRspTNqk8sFlTrLlH2Q7x2vodbfUGWFlq31zEHUgAlV8wh280w0=]
- This compound CAS 2414-98-4 - GetChem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG56ldHYenpYE5yylJ86UG6YpD8lYfChu3Dw1Qy8680_OWAnSVo1TUg6ll0uGo9P4mlv9R832O7aGsQIu_yNt6OINqcjX0aFREj1ZQYBZZDwfNEZgaLN02kBm5euZMym__oQsYWY0LZ4005avl2FmL_0TB3XUjBTyRc]
- CN101024599A - Solid this compound and preparing method - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg9mxxXmJzgGm3sURAORk7DDCFtIKQtUutLcaoVlCdCDpQGDy0zvd9LF6apC1pSB34ClGQeo6aqNedf4KYECVuJh6vAPE1o4OafqL2VQZF93T4gn0f3n9w3sh1w0aPGoNEg0utg11ZE2UxORo=]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, January 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqAZffr8jz75tEEH1Ue0KuiPONDqTCw1OlGbX7Yhj6uJcvYLMSUt-aCISJ70BkntK-nx485YiGRafzChe36pC5IyczWEp6PfSFT5i_w0KOWQq3CoVUcG4HJ8Z-1Z1mZHuKRcNvjFxk6CvxkIXKj0z9Gcm_5DFgmgqxlSOIDgV3G3SrnUVlEdrmE_VN-WMSqnd63_JB_6-qZOj3Nehw6oJAaZKK1LltgLqSDDRhJ3cH2RnSxsOLlBnnYFfUC1m-pV19SDrNy1ahfJynNxg=]
Sources
- 1. What is this compound Used For? - Salispharm [salispharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2414-98-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.se [fishersci.se]
- 8. This compound|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 9. gelest.com [gelest.com]
- 10. lookchem.com [lookchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. 乙醇镁 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. soichem.com [soichem.com]
- 18. fishersci.com [fishersci.com]
- 19. This compound - Career Henan Chemical Co. [coreychem.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. getchem.com [getchem.com]
Physical properties of magnesium ethoxide powder
Technical Whitepaper: Characterization and Optimization of Magnesium Ethoxide Powder
Executive Summary
This compound (
The critical value of this compound does not lie merely in its chemical composition, but in its physical morphology . Through the "replication phenomenon," the particle geometry, porosity, and size distribution of the
Fundamental Physical Properties
The following data aggregates standard commercial specifications with empirical observations from catalyst synthesis workflows.
Table 1: Physicochemical Property Matrix
| Property | Typical Value | Technical Context |
| Appearance | White to off-white granular powder | Color shifts to gray/yellow indicate oxidation or contamination. |
| Molecular Weight | 114.43 g/mol | Stoichiometric basis for TiCl₄ loading calculations. |
| True Density | 1.01 g/cm³ | Low density compared to MgO (3.58 g/cm³), indicating an open, polymeric structure. |
| Bulk Density | 0.30 – 0.50 g/mL | Critical for reactor throughput. Higher bulk density precursors yield higher bulk density polymers. |
| Melting Point | 270°C (Decomposes) | Does not melt; undergoes thermal decomposition to MgO. |
| Solubility (Ethanol) | Soluble / Reactive | Forms solvates ( |
| Solubility (Toluene) | Insoluble / Dispersible | Standard medium for slurry-phase catalyst synthesis. |
| Solubility (Heptane) | Insoluble | Ideal for washing and removing impurities without dissolving the support. |
| Hygroscopicity | Extreme | Rapid hydrolysis releases ethanol and forms |
Deep Dive: Morphology and Particle Engineering
In drug development and catalysis, the physical form of the solid is as critical as its purity. For
The Replication Phenomenon
The geometric integrity of the
-
Spherical Morphology: Preferred for industrial flowability. Spherical precursors yield spherical polymer beads, preventing reactor fouling.
-
Particle Size Distribution (PSD): A narrow span ((D90-D10)/D50 < 1.0) is required to ensure uniform polymerization kinetics.
-
Target D50: Typically 10–50 µm for standard polypropylene processes.
-
-
Porosity: While raw
has a relatively low surface area (<10–20 m²/g), it acts as a "reactive template." During reaction with , the ethoxide groups are exchanged, generating a highly porous lattice in situ with surface areas exceeding 300 m²/g.
Visualization: The Morphological Replication Cycle
Figure 1: The morphological replication cycle. The geometric properties of the Mg(OEt)₂ precursor are genetically transferred to the final polymer particle.
Thermal and Chemical Stability
Thermal Decomposition (TGA Profile)
Thermogravimetric Analysis (TGA) of this compound reveals a multi-step decomposition pathway. Unlike stable oxides,
-
Stage 1 (50°C – 150°C): Loss of physically adsorbed solvent (ethanol/toluene).
-
Stage 2 (270°C – 350°C): Primary decomposition of the ethoxide group.
-
Mechanism:[2]
-hydrogen elimination or pyrolytic cleavage. -
Reaction:
.
-
-
Stage 3 (>400°C): Formation of crystalline MgO (Periclase).
Hydrolysis Kinetics
This compound is extremely moisture-sensitive. Hydrolysis is not merely a surface phenomenon; it degrades the bulk crystal structure, destroying the "template" effect required for catalysis.
Impact: The formation of
Visualization: Degradation Pathways
Figure 2: Chemical stability map showing the divergent pathways of hydrolysis (destructive to catalysis) and thermal decomposition (route to ceramics).
Analytical Protocols: A Self-Validating System
To ensure scientific integrity in experimental workflows, the following protocols utilize internal checks to validate data quality.
Protocol A: Particle Size Analysis (Laser Diffraction)
-
Objective: Determine D10, D50, D90 and Span.
-
Dispersion Medium: n-Heptane (anhydrous). Do not use ethanol, as it dissolves the sample.
-
Validation Step:
-
Measure background signal of pure heptane.
-
Add sample until obscuration is 10–15%.
-
Self-Check: If obscuration drops rapidly over 60 seconds, the sample is dissolving or settling. Re-check solvent purity or stirring speed.
-
Protocol B: Hydrolysis Detection (FTIR)
-
Objective: Detect early-stage degradation before batch use.
-
Method: ATR-FTIR in a glovebox or N₂-purged accessory.
-
Key Markers:
-
Pass: Strong peaks at 1060 cm⁻¹ and 1120 cm⁻¹ (C-O stretching).
-
Fail: Broad absorption band at 3400–3600 cm⁻¹ (O-H stretch from
or adsorbed water).
-
-
Action: If O-H peak is detected, the batch must be re-dried or discarded; vacuum drying at 100°C may remove adsorbed water but cannot reverse chemical hydrolysis.
References
-
Hosea Chem. (n.d.). This compound Product Specifications and Applications. Retrieved from
-
Hakim, S., et al. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. Journal of Applied Research of Chemical-Polymer Engineering. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). This compound, 98% Product Data. Retrieved from
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from
-
Strem Chemicals. (n.d.). This compound, 98% [MgE Fine Grain]. Retrieved from
Sources
Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Magnesium Ethoxide in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide serves as a comprehensive technical resource on the solubility of magnesium ethoxide, a reagent of significant interest in organic synthesis and materials science. As a Senior Application Scientist, the aim is to provide not just data, but a deeper understanding of the principles governing its solubility, practical methodologies for its determination, and the implications for its use in various applications.
Introduction: The Dual Nature of this compound
This compound, with the chemical formula Mg(OC₂H₅)₂, is an organometallic compound that primarily exists as a white to light-yellow solid.[1] Its utility stems from its character as a strong base and a potent nucleophile, making it a valuable tool in a wide array of chemical transformations.[2] These include Grignard reactions, ester and ether formations, enolate formations, and various base-catalyzed reactions.[2] The efficacy of this compound in these applications is intrinsically linked to its ability to dissolve in organic solvents, a topic that, despite its importance, is not always straightforward. This guide will unravel the complexities of its solubility, providing a clear path for its effective utilization.
The Theoretical Underpinnings of this compound Solubility
The solubility of this compound is a multifaceted phenomenon governed by several key factors. Unlike simple organic molecules, its behavior in solution is heavily influenced by its structure, the nature of the solvent, and the presence of any coordinating species.
The Role of Aggregation and Polymeric Structures
In the solid state and in solution, this compound has a propensity to form oligomeric or polymeric structures.[3] This association is a common characteristic of metal alkoxides and significantly impacts their solubility.[4] The degree of polymerization can be influenced by the method of preparation and the purity of the compound. Highly aggregated forms generally exhibit lower solubility due to the increased lattice energy that must be overcome by the solvent.
Solvent Parameters and Their Influence
The principle of "like dissolves like" provides a foundational understanding. However, for this compound, a more nuanced view is required:
-
Polarity and Coordinating Ability: While this compound is an ionic compound, its solubility is not limited to highly polar solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are effective due to the ability of the oxygen atoms in the solvent to coordinate with the magnesium center, thereby breaking down the aggregate structure and solvating the individual this compound units.[1][5] Protic solvents like ethanol can also dissolve this compound, although the solubility can be limited and is subject to the formation of alcoholate complexes.[4]
-
Aprotic vs. Protic Solvents: Aprotic solvents that are good coordinating agents are generally preferred for many applications to avoid unwanted reactions. Protic solvents, such as alcohols, can react with the highly basic ethoxide anion.
-
Hydrocarbon Solvents: this compound is generally insoluble in non-polar hydrocarbon solvents like toluene and hexanes.[6] This is due to the inability of these solvents to effectively solvate the charged species and break apart the polymeric structure.
The interplay of these factors is visually represented in the following diagram:
Caption: Key factors influencing the solubility of this compound.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature. This is partly due to its reactivity and sensitivity to moisture, which can complicate measurements. However, based on available safety data sheets and chemical supplier information, the following table summarizes known solubility data.
| Solvent | Chemical Formula | Type | Solubility (g/L) | Temperature (°C) | Observations |
| Methanol | CH₃OH | Protic, Polar | 31[7] | Not Specified | |
| Ethanol | C₂H₅OH | Protic, Polar | 0.9[7] | Not Specified | Often used in its synthesis, implying solubility. However, some sources state it is "practically insoluble," suggesting the physical form is critical.[4] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Ethereal | Soluble[1][5] | Not Specified | A common solvent for its reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Ethereal | Soluble[5] | Not Specified | Widely used in applications involving this compound. |
| Toluene | C₇H₈ | Aprotic, Non-polar | Insoluble[6] | Not Specified | |
| Xylene | C₈H₁₀ | Aprotic, Non-polar | Sparingly Soluble | Not Specified | Used in a purification method in combination with ethanol.[8][9] |
| Hydrocarbons | - | Aprotic, Non-polar | Insoluble[6] | Not Specified | General classification. |
| Water | H₂O | Protic, Polar | Insoluble (reacts)[1] | Not Specified | Reacts violently to form magnesium hydroxide and ethanol.[1] |
Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.
Experimental Protocol for the Determination of this compound Solubility
Given the air- and moisture-sensitive nature of this compound, its solubility must be determined under an inert atmosphere using appropriate techniques. The following protocol outlines a robust gravimetric method coupled with subsequent analytical quantification of magnesium.
Principle
An excess of solid this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of dissolved magnesium in the supernatant is determined.
Experimental Workflow
Caption: Workflow for the experimental determination of this compound solubility.
Detailed Methodology
Materials and Equipment:
-
High-purity this compound
-
Anhydrous organic solvent of interest
-
Schlenk flasks or similar air-free glassware[10]
-
Inert gas supply (Argon or Nitrogen)
-
Constant temperature bath with magnetic stirring capabilities
-
Air-tight centrifuge tubes (if using centrifugation)
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for magnesium quantification (e.g., burette for titration, ICP-OES, or AAS)[2][11]
Procedure:
-
Preparation of the Saturated Solution:
-
Under a positive pressure of inert gas, add an excess amount of finely powdered this compound to a pre-weighed, dry Schlenk flask. The presence of excess solid is crucial to ensure saturation.
-
Record the mass of the this compound added.
-
Using a cannula or a dry syringe, transfer a known volume or mass of the anhydrous organic solvent into the Schlenk flask.
-
Seal the flask and record the mass of the solvent added.
-
-
Equilibration:
-
Place the sealed Schlenk flask in a constant temperature bath set to the desired experimental temperature.
-
Stir the suspension vigorously using a magnetic stir bar for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the stirring and allow the solid to settle.
-
Method A: Filtration: Using an inert gas counter-flow, carefully draw a sample of the clear supernatant through a syringe fitted with a pre-weighed syringe filter into a pre-weighed, dry collection vessel (e.g., another Schlenk flask). This step must be performed while maintaining the experimental temperature to prevent precipitation.
-
Method B: Centrifugation: Transfer the suspension under inert atmosphere to an air-tight centrifuge tube. Centrifuge at a sufficient speed and duration to achieve complete separation of the solid. Carefully decant the clear supernatant into a pre-weighed collection vessel under an inert atmosphere.
-
-
Sample Analysis:
-
Accurately determine the mass of the collected supernatant.
-
The concentration of magnesium in the supernatant can be determined by one of the following methods:
-
Complexometric Titration: A known volume of the supernatant is diluted with an appropriate solvent and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator (e.g., Eriochrome Black T) at a buffered pH.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): The supernatant is carefully digested in an acidic solution and then diluted to a known volume. The magnesium concentration is then measured against a series of calibration standards.[11]
-
-
-
Calculation of Solubility:
-
From the determined concentration of magnesium in the supernatant and the total mass of the supernatant, calculate the mass of dissolved this compound.
-
Express the solubility in appropriate units, such as grams of this compound per 100 g of solvent or moles per liter.
-
Practical Implications and Considerations
-
Reaction Homogeneity: For reactions where this compound acts as a soluble base, ensuring complete dissolution is critical for achieving reproducible results and predictable reaction kinetics. The choice of a suitable solvent is paramount.
-
Heterogeneous Reactions: In cases where this compound is used as a heterogeneous catalyst or reagent, its particle size and surface area become more critical than its bulk solubility.
-
Influence of Additives: The solubility of this compound can be influenced by the presence of other reagents. For instance, in the context of Ziegler-Natta catalysis, the addition of iodine as a catalyst during the synthesis of this compound can increase its solubility by forming a quasi-stable complex.[12]
-
Moisture Sensitivity: The extreme sensitivity of this compound to moisture cannot be overstated. All solvents and equipment must be scrupulously dried, and all manipulations should be performed under a dry, inert atmosphere to prevent hydrolysis, which leads to the formation of insoluble magnesium hydroxide.[1]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility and effectiveness in a wide range of chemical processes. While general solubility trends are understood, the lack of extensive quantitative data necessitates careful experimental evaluation for specific applications. By understanding the theoretical principles of its solubility and employing rigorous experimental techniques, researchers can confidently navigate the solution landscape of this versatile reagent, unlocking its full potential in their scientific endeavors.
References
-
Salispharm. (2024, June 17). What is this compound Used For?. [Link]
-
Sciencemadness.org. "Alkoxides, Metal". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Salispharm. (2024, June 17). What is this compound Used For?. [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
PrepChem.com. Synthesis of this compound/Aluminum Isopropoxide. [Link]
-
University of York. Schlenk Lines - Chemistry Teaching Labs. [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- Hongmanee, G., et al. (2016). Probing into morphology evolution of this compound particles as precursor of Ziegler-Natta catalysts. Polyolefins Journal, 3(1), 47-54.
-
Gelest, Inc. (2015, March 17). This compound Safety Data Sheet. [Link]
-
University of Bristol. (2018, December). University Health and Safety Guidance Document SCHLENK LINE. [Link]
-
FAQ. (2023, January 8). What are the properties, uses, and preparation methods of this compound?. [Link]
- Holm, T. (1966). Influence of Magnesium Purity on the Addition of Grignard Reagents to α,β-Unsaturated Esters. Acta Chemica Scandinavica, 20, 2821-2822.
- Dow Global Technologies Inc. (2005).
- Sayes, C. M., et al. (2006). Comparative Solubility of Nanoparticles and Bulk Oxides of Magnesium in Water and Lung Simulant Fluids. Toxicological Sciences, 92(1), 173-183.
- Harahap, R. I. M., et al. (2022). Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry. Cureus, 14(7), e26922.
-
lookchem. Cas 2414-98-4,this compound. [Link]
-
European Union Reference Laboratory for Pesticides. Development and validation of an automated extraction method for the analysis of high-water content commodities. [Link]
-
University of California, Irvine. The Grignard Reaction. [Link]
- Al-Momani, I. F. (2010). Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium. Jordan Journal of Pharmaceutical Sciences, 3(1).
-
NIST. Magnesium oxide. [Link]
-
ResearchGate. Characterization and validation of candidate reference methods for the determination of calcium and magnesium in biological fluids. [Link]
-
ChemWhat. This compound CAS#: 2414-98-4. [Link]
-
PrepChem.com. Synthesis of this compound/Aluminum Isopropoxide. [Link]
- Diao, Y., et al. (2002). Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry.
-
OSTI.gov. A Thesis Submitted for the Degree of M. Sc in Chemistry. [Link]
-
Royal Society of Chemistry. Materials Chemistry C. [Link]
-
ResearchGate. Magnesium oxide solubility in KCl-LiCl and CsCl-KCl-NaCl eutectic melts. [Link]
-
Penn A-State. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]
-
ResearchGate. Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry. [Link]
-
Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]
-
University of California, Santa Cruz. Grignard Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. [Link]
Sources
- 1. What is this compound Used For? - Salispharm [salispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. マグネシウムエトキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound|China|Magnesium Ethylate|CAS 2414-98-4|Factory|Manufacturer|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 7. gelest.com [gelest.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 2414-98-4 [chemicalbook.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Guide: Theoretical & Practical Frameworks of Magnesium Ethoxide Bonding
This guide synthesizes theoretical bonding principles with practical experimental protocols for Magnesium Ethoxide (
Executive Summary
This compound (
Theoretical Framework: The Mg-O Bond & Oligomerization
The Mg-O Bond Character
The bonding in this compound is not purely ionic. While the difference in electronegativity between Mg (1.31) and O (3.[1]44) suggests high ionic character, Density Functional Theory (DFT) studies reveal significant covalent contribution due to orbital overlap.
-
Ionic Contribution: Electrostatic attraction drives the initial formation, giving
its high lattice energy and insolubility in non-polar solvents. -
Covalent Contribution: The empty
orbitals of accept electron density from the filled orbitals of oxygen. -
Coordination Driver: Magnesium seeks to satisfy a coordination number (CN) of 6 (octahedral) in the solid state. However, the ethoxide ligand is sterically small enough to allow bridging, leading to cluster formation.
Oligomerization: The "Cubane" Stabilization
In solution and solid phases,
- -bridging: Two Mg atoms share one oxygen.
- -bridging: Three Mg atoms share one oxygen (common in the cubane core).
This oligomerization explains the compound's "memory effect" in catalyst synthesis, where the particle morphology of the
Visualization of Oligomeric Assembly
The following diagram illustrates the theoretical assembly pathway from a transient monomer to the stable tetrameric cluster.
Figure 1: Theoretical assembly pathway of this compound from monomeric species to stable clusters, driven by coordination saturation.
Hydrolysis & Stability: The Degradation Mechanism
For drug development and catalysis, moisture sensitivity is the primary failure mode. The hydrolysis of
Mechanism of Hydrolysis
Water acts as a nucleophile attacking the electrophilic Mg center.
-
Nucleophilic Attack:
coordinates to the empty orbital of Mg. -
Proton Transfer: A proton transfers from the coordinated water to the ethoxide oxygen.
-
Elimination: Ethanol (
) leaves, and a hydroxyl group ( ) remains. -
Condensation:
species condense to form networks (gelation).
Reaction:
Visualization of Hydrolysis Kinetics
Figure 2: Step-wise hydrolysis mechanism. Note the feedback loop where product formation (cracking) exposes new surfaces.
Experimental Protocol: Anhydrous Synthesis
Objective: Synthesize high-purity, granular
Reagents & Equipment
-
Magnesium Metal: Turnings or powder (99.9% purity).
-
Ethanol: Absolute (>99.5%), dried over 3Å molecular sieves.
-
Catalyst: Iodine (
) crystals (Sublimed). -
Apparatus: 3-neck round bottom flask, reflux condenser,
gas line, mechanical stirrer.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Activation | Purge reactor with | Iodine reacts with surface oxide ( |
| 2. Initiation | Add 10% of the ethanol volume. Observe for hydrogen evolution (bubbling) and color change (brown | The exothermic reaction |
| 3. Propagation | Once initiated, add remaining ethanol dropwise over 2 hours while refluxing (78°C). | Slow addition maintains steady kinetics and promotes uniform particle growth (prevents fines). |
| 4. Aging | Reflux for an additional 2-4 hours after addition is complete. | Ensures complete conversion of Mg core; allows "Ostwald ripening" of crystallites. |
| 5. Drying | Evaporate excess ethanol under vacuum/rotary evaporation. | Removal of solvated ethanol collapses the structure into the stable solid powder form. |
Safety Note: Hydrogen gas is generated. Ensure adequate venting and absence of ignition sources.
Data Summary: Physical & Thermodynamic Properties
The following data is compiled from computational (DFT) and experimental (XRD/Calorimetry) sources.
| Property | Value | Source/Method |
| Mg-O Bond Length | 1.95 - 2.10 Å | XRD / DFT (B3LYP) |
| Coordination Geometry | Distorted Octahedral | Solid State Physics |
| Lattice Energy | ~2900 kJ/mol | Born-Haber Cycle |
| Hydrolysis Enthalpy | -38.2 kJ/mol | Calorimetry (Exothermic) |
| Solubility (Ethanol) | Sparingly Soluble | Forms solvated adducts |
| Decomposition Temp | > 270°C | TGA Analysis |
Applications in Drug Development & Catalysis
Pharmaceutical Applications
While
-
Nano-MgO Precursor: Hydrolysis of
in controlled organic media yields ultra-pure, high-surface-area nanoparticles used as potent antibacterial agents and antacids. The alkoxide route avoids chloride contamination common in salt-based synthesis. -
Drug Stabilization: Used in non-aqueous formulations to scavenge acidic impurities that would otherwise degrade acid-sensitive APIs (Active Pharmaceutical Ingredients).
Ziegler-Natta Catalysis
In the polymer industry,
-
Pore Architecture: The "cubane" clusters react with
to form supports with specific lattice defects. These defects bind the Titanium active centers. -
Morphology Control: The particle shape of the
precursor is directly replicated in the final polymer granule (Replica Phenomenon), determining the flowability of the produced plastic.
References
-
Synthesis Protocol & Iodine Activation
-
Ziegler-Natta Support & Morphology
-
Cluster Structure & Bonding
-
Hydrolysis & Sol-Gel Chemistry
-
General MgO/Alkoxide DFT Studies
Sources
- 1. arxiv.org [arxiv.org]
- 2. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Unexpected Reactions between Ziegler-Natta Catalyst Components and Structural Characterization of Resulting Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Open-Source DFT Calculations of Electronic Structure to Understand Bonding in Solids â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 9. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]
Magnesium Ethoxide: Physicochemical Profiling and Catalytic Applications
Technical Whitepaper | Version 2.0
Executive Summary
Magnesium ethoxide (
This guide moves beyond basic data sheets to analyze the structural-functional relationships of
Part 1: Physicochemical Constants & Structural Analysis[5]
Understanding the density of this compound requires distinguishing between its crystal density (intrinsic to the lattice) and bulk density (dependent on particle packing). In reactor engineering, the bulk density is the operational parameter, determining solids loading and suspension rheology.
Table 1: Physicochemical Specifications
| Property | Value | Technical Context |
| Molecular Formula | Stoichiometric ratio 1:2 (Mg:Ethoxide).[5] | |
| Molecular Weight | 114.43 g/mol | Critical for calculating Ti/Mg ratios in catalyst synthesis. |
| True Density | ~1.01 g/cm³ | The density of the solid material excluding pore volume. |
| Bulk Density | 0.20 – 0.50 g/cm³ | Highly variable based on synthesis method (granular vs. powder). Higher bulk density is preferred for high-throughput reactors. |
| Appearance | White to off-white powder | Hygroscopic; grays upon oxidation or hydrolysis. |
| Solubility (Ethanol) | Slightly Soluble | Solubility increases with temperature; facilitates recrystallization mechanisms. |
| Solubility (Water) | Decomposes | Hydrolyzes rapidly to |
Structural Causality
The "true density" of 1.01 g/cm³ is relatively low compared to Magnesium Chloride (
-
Implication: When
is converted to the active support during catalyst synthesis, the lattice collapses, generating massive internal surface area and pore volume. This "shrinkage" is the mechanism that creates the high-surface-area scaffold required for high-activity polymerization.
Part 2: Synthesis Protocol (Iodine-Initiated Metallization)
Objective: Synthesize high-purity granular
Reagents
-
Magnesium Metal (Turnings or Granules): 1.0 eq (Surface cleaned).
-
Anhydrous Ethanol (< 50 ppm
): Excess (Solvent & Reagent). -
Iodine (
): 0.01 eq (Initiator). -
Safety Note: This reaction generates Hydrogen gas (
).
Step-by-Step Workflow
-
System Inertization:
-
Purge a jacketed glass reactor with dry Nitrogen (
) for 30 minutes. Moisture acts as a poison, terminating the formation of ethoxide.
-
-
Activation:
-
Load Mg metal and a small portion of Ethanol (10% of total volume).
-
Add Iodine crystals. Agitate at 40°C until the brown color of Iodine fades (formation of
), indicating activation.
-
-
Reaction Phase:
-
Dose the remaining Ethanol slowly to control the exotherm.
-
Raise temperature to reflux (~78°C).
-
Observation: Evolution of
bubbles indicates reaction progress.
-
-
Aging & Morphology Control:
-
Maintain reflux for 4–6 hours.
-
Critical Insight: Extended aging allows "Ostwald Ripening," where small fines dissolve and redeposit onto larger particles, increasing bulk density and narrowing particle size distribution (PSD).
-
-
Drying:
-
Filter the white suspension under
pressure. -
Dry in a rotary evaporator at 60°C under vacuum to remove bound ethanol.
-
Visualization: Synthesis Pathway
Figure 1: Iodine-initiated synthesis pathway converting Mg metal to Ethoxide with H2 evolution.
Part 3: Application in Ziegler-Natta Catalysis[1]
The primary utility of
The Titanation Mechanism
To become active,
-
Ligand Exchange:
. -
Lattice Transformation: The amorphous ethoxide converts into the crystalline
lattice. -
Pore Generation: As ethanol byproducts leave the matrix, they leave behind pores. These pores are where the polymerization occurs.
Self-Validating Protocol:
If the
Visualization: Catalyst Activation
Figure 2: Transformation of Mg(OEt)2 into active Ziegler-Natta catalyst support.
Part 4: Application in Heritage Conservation
While industrial catalysis demands anhydrous conditions, conservation science leverages the reactivity of
Deacidification Mechanism
Acidic paper (due to alum-rosin sizing) becomes brittle over time.
-
Neutralization:
reacts with ambient moisture to form . -
Alkaline Reserve:
absorbs atmospheric to form Magnesium Carbonate ( ). -
Buffer: The
remains in the paper fibers, neutralizing future acidic pollutants ( , ).
Note: Unlike aqueous treatments, ethoxide-based sprays use organic solvents (like HFE or heptane) to prevent ink bleeding or fiber swelling.
Part 5: Handling, Safety, and Storage[6]
Hydrolysis Sensitivity
is classified as Water Reactive .-
Risk: The formation of Ethanol creates a flammability hazard. The formation of
renders the material useless for catalysis (dead catalyst).
Storage Protocol
-
Atmosphere: Store strictly under Nitrogen or Argon.
-
Container: Aluminum or HDPE bottles with teflon-taped seals.
-
Shelf Life: If sealed properly, stable for 12 months. Any clumping indicates moisture ingress.
References
-
PubChem. (n.d.). This compound | C4H10MgO2.[5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Dashti, A., et al. (2015). Kinetic and morphological study of a this compound‐based Ziegler–Natta catalyst for propylene polymerization. Polyolefins Journal. Retrieved from [Link]
-
Giorgi, R., et al. (2005). Nanoparticles of Mg(OH)2: synthesis and application to paper conservation. Langmuir. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2414-98-4 [chemicalbook.com]
- 6. This compound CAS#: 2414-98-4 [m.chemicalbook.com]
- 7. This compound, Mg 21-22% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. chemwhat.com [chemwhat.com]
Introduction: Understanding Magnesium Ethoxide through Spectroscopy
An In-depth Technical Guide to the Spectral Properties of Magnesium Ethoxide (NMR, IR)
This compound, Mg(OCH₂CH₃)₂, is a pivotal organometallic compound, primarily recognized for its role as a high-performance support in the synthesis of Ziegler-Natta catalysts for olefin polymerization.[1][2] Its efficacy in these applications is intrinsically linked to its structural and morphological characteristics. As a white, powdered solid, this compound is notoriously sensitive to air and moisture, reacting to form magnesium hydroxide and ethanol.[3][4] This reactivity, coupled with its general insolubility in non-coordinating solvents, presents unique challenges for analytical characterization.
This technical guide provides an in-depth exploration of the spectral properties of this compound, with a core focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deep understanding of the causality behind the spectral features and the rationale for specific experimental approaches. We will navigate the complexities imposed by the compound's physical state, offering field-proven insights for researchers, scientists, and drug development professionals who require robust characterization of this and similar metal alkoxides.
Part 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups and bonding arrangements within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions serve as a unique "fingerprint" for the compound.[5][6] For this compound, IR spectroscopy is the first-line technique for confirming its identity and assessing its purity, particularly the absence of hydroxyl groups from hydrolysis.
Characteristic Vibrational Modes of this compound
The IR spectrum of this compound is dominated by vibrations associated with the ethoxide ligand and the metal-oxygen bond. The key is to understand that the local environment of these bonds dictates their absorption frequency.
-
C-H Stretching (Aliphatic): The methyl (-CH₃) and methylene (-CH₂) groups of the ethoxide ligand give rise to strong absorption bands in the 2800-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching modes of the -CH₃ group are typically observed between 2972 and 2990 cm⁻¹.[7]
-
C-H Bending (Aliphatic): Deformations and bending vibrations of the C-H bonds appear in the 1350-1480 cm⁻¹ range. Peaks observed between 1474 cm⁻¹ and 1510 cm⁻¹ can be attributed to these bending modes.[7]
-
C-O Stretching: The stretching vibration of the carbon-oxygen bond in a metal alkoxide is a crucial diagnostic peak. For ethoxides, this typically results in a strong band in the 1050-1100 cm⁻¹ region. Studies of ethanol adsorbed on magnesium oxide, forming a surface ethoxide, show a prominent C-O stretching band around 1080 cm⁻¹.[8]
-
Mg-O Stretching: The vibration of the magnesium-oxygen bond is found in the far-infrared region. These bands are characteristic of the metal-alkoxide framework. For magnesium oxide (MgO), which represents a lattice of Mg-O bonds, absorptions are seen in the 500-870 cm⁻¹ range.[9][10] Theoretical calculations and experimental data for various MgO clusters and composites confirm that significant Mg-O vibrational modes are present in this region.[11][12]
Data Presentation: Key IR Absorption Bands
The following table summarizes the expected IR absorption frequencies for this compound, compiled from experimental data and analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (from hydrolysis) | ~3200-3600 | Broad, Strong | Presence indicates sample decomposition by moisture. Should be absent in a pure sample. |
| C-H Asymmetric/Symmetric Stretch | ~2850-2990 | Strong | Characteristic of the ethyl group's -CH₂- and -CH₃ fragments.[7] |
| C-H Bending/Scissoring | ~1370-1480 | Medium | Further confirmation of the aliphatic structure.[7] |
| C-O Stretch | ~1050-1100 | Strong | Diagnostic peak for the ethoxide functional group.[8] |
| Mg-O Stretch | ~500-870 | Medium-Strong | Corresponds to the metal-oxygen bond vibration.[9][11] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The hygroscopic nature of this compound demands meticulous sample preparation to prevent hydrolysis, which would obscure the spectrum with a broad O-H band.
Methodology: Attenuated Total Reflectance (ATR) in an Inert Atmosphere
-
Environment: Perform all sample handling inside a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 10 ppm.
-
Sample Preparation: Place a small amount (a few milligrams) of the fine this compound powder directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: Use the ATR's pressure clamp to ensure firm, uniform contact between the sample powder and the crystal surface. Insufficient contact is a common cause of poor signal-to-noise and low-intensity spectra.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal immediately before the sample measurement.
-
Place the sample on the crystal and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Ensure the baseline is corrected if necessary.
Visualization: FTIR Analysis Workflow
Caption: Diagram 1: A streamlined workflow for acquiring a high-quality FTIR spectrum of air-sensitive this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Deeper Structural Insight
NMR spectroscopy provides unparalleled detail about the chemical environment of specific nuclei (most commonly ¹H and ¹³C). However, for a compound like this compound, the choice between solution-state and solid-state NMR is the most critical experimental decision and is dictated by the compound's physical properties.
Core Challenge: The Dichotomy of Solution vs. Solid-State NMR
The primary obstacle for solution NMR is the very low solubility of this compound in common deuterated organic solvents that do not react with it. Furthermore, metal alkoxides have a strong tendency to form oligomeric or polymeric aggregates in solution.[13] This aggregation dramatically slows molecular tumbling, leading to severe line broadening in the NMR spectrum, often to the point where signals become indistinguishable from the baseline.[14]
Therefore, Solid-State NMR (ssNMR) is the most reliable and informative NMR technique for characterizing bulk this compound. [15] In ssNMR, interactions that are averaged out by tumbling in solution, such as chemical shift anisotropy (CSA) and dipolar coupling, are present and lead to very broad lines.[16][17] Techniques like Magic Angle Spinning (MAS) are employed to mechanically average these interactions and produce sharper, solution-like spectra.[16]
Solid-State NMR (ssNMR) Analysis of this compound
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This is the experiment of choice for obtaining a ¹³C spectrum of a solid organic-containing material.
-
-CH₂- (Methylene) Carbon: Based on data for magnesium methoxide (which shows a peak around 50.8 ppm) and the known effect of an additional carbon, the methylene carbon of the ethoxide group is expected to appear in the range of 55-65 ppm .[18]
-
-CH₃ (Methyl) Carbon: The terminal methyl carbon is expected to be further upfield, in the region of 15-25 ppm .
The signals in the ssNMR spectrum may be broader than in solution due to residual unaveraged interactions or the presence of multiple, crystallographically distinct sites in the solid lattice.[19]
¹H MAS NMR: Obtaining high-resolution ¹H ssNMR spectra is challenging due to the very strong through-space dipolar couplings between abundant protons.[15] While possible with very fast MAS rates (>60 kHz), the spectrum often consists of broad, less-resolved signals corresponding to the -CH₂- and -CH₃ protons.
Hypothetical Solution NMR Analysis
If a suitable solvent system were found that could break up the aggregate structure and dissolve the compound, one would expect the following:
-
¹H NMR: A quartet for the -CH₂- protons (split by the three -CH₃ protons) and a triplet for the -CH₃- protons (split by the two -CH₂- protons). The chemical shifts would be expected around 3.5-4.0 ppm (quartet) and 1.1-1.3 ppm (triplet) , respectively, similar to ethanol but influenced by coordination to the Mg²⁺ ion.[20][21]
-
¹³C NMR: Two sharp signals corresponding to the -CH₂- carbon (~58-62 ppm ) and the -CH₃- carbon (~17-20 ppm ).
Self-Validation: The observation of extremely broad signals or no signals at all in a solution NMR experiment is, in itself, a valid result. It provides strong evidence of either insolubility or the formation of large aggregates, guiding the scientist to employ ssNMR instead.[13]
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹³C | Solid-State (CP/MAS) | ~55-65 (-CH₂-) | Broad singlet.[18] |
| ~15-25 (-CH₃-) | Broad singlet. | ||
| ¹³C | Solution | ~58-62 (-CH₂-) | Sharp singlet. Highly dependent on solubility and aggregation. |
| ~17-20 (-CH₃-) | Sharp singlet. | ||
| ¹H | Solid-State (MAS) | ~3.5-4.0 (-CH₂-), ~1.2 (-CH₃-) | Signals are typically broad and may overlap. |
| ¹H | Solution | ~3.5-4.0 (-CH₂-) | Quartet (q). Highly dependent on solubility and aggregation.[20] |
| ~1.1-1.3 (-CH₃-) | Triplet (t).[20] |
Experimental Protocol: Acquiring a Solid-State NMR Spectrum
This protocol requires specialized equipment and expertise. The primary challenge is packing the sample rotor without exposure to air.
-
Environment: All sample handling must be performed in a high-purity glovebox.
-
Rotor Packing:
-
Carefully pack the fine this compound powder into the ssNMR rotor (typically made of zirconia, with diameters from 1.3 mm to 7 mm).
-
Use a packing tool to gently tamp the powder down to ensure a dense, uniform sample. Avoid creating air pockets.
-
Securely place the drive tip and end-cap on the rotor.
-
-
Sample Transfer: Transfer the sealed rotor from the glovebox to the NMR probe, minimizing any atmospheric exposure.
-
Data Acquisition:
-
Insert the rotor into the NMR probe and begin spinning at the desired MAS rate (e.g., 10-20 kHz for ¹³C CP/MAS).
-
Tune and match the probe for the ¹³C and ¹H channels.
-
Set up the ¹³C CP/MAS experiment parameters, including contact time and recycle delay, optimizing for the specific sample.
-
Acquire data until a sufficient signal-to-noise ratio is achieved.
-
Visualization: NMR Technique Decision Pathway
Caption: Diagram 2: A decision tree guiding the analytical scientist on the appropriate NMR methodology for this compound.
Conclusion
The spectral characterization of this compound is a tale of two techniques, each providing essential, complementary information. Infrared spectroscopy serves as a rapid and reliable method for confirming the presence of ethoxide and Mg-O functionalities while screening for hydrolytic impurities. Nuclear Magnetic Resonance spectroscopy, primarily through solid-state techniques, offers a more profound insight into the carbon framework. The challenges encountered, particularly in solution NMR, are not failures but are themselves diagnostic, pointing to the compound's aggregative nature and underscoring the necessity of selecting the appropriate analytical methodology. A comprehensive understanding of these spectral properties is indispensable for quality control, reaction monitoring, and fundamentally understanding the structure-property relationships that make this compound a valuable material in catalysis and synthesis.
References
-
Hakim S., NEKOOMANESH M., Pirayeshfar S. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. Journal of Applied Research of Chemical-Polymer Engineering, 2020; 4(3): 111-97.
-
Poncelet, O., Robert, J-C., & Guilment, J. Raman and Infrared Study of Metal Alkoxides During Sol-Gel Process. MRS Online Proceedings Library, 2011; 271.
-
Abazari, M., et al. FTIR spectra of Mg(OEt)2, MgCl2, and catalyst. ResearchGate, 2020.
- Bradley, D.C., Mehrotra, R.C., & Gaur, D.P. Metal Alkoxides. Academic Press, 1978. (General reference, specific URL not applicable for book)
-
FT-IR spectra of this compound, phenyltriethoxy silane, tributyl borate, Si–Mg–B oxide. ResearchGate.
-
Synthesis and spectroscopic investigations of alkylaluminum alkoxides derived from optically active alcohols. Organometallics - ACS Publications.
-
Lee, D.H., et al. Addition of a second alcohol in this compound synthesis as a way to vary the pore architecture of Ziegler-Natta catalysts. Polyolefins Journal, 2015; 2(2): 65-72.
-
CymitQuimica. CAS 2414-98-4: this compound.
-
CN101024599A - Solid this compound and preparing method. Google Patents.
-
Guidechem. This compound 2414-98-4 wiki.
-
Al-Sou'od, K.A. DIRECT SYNTHESIS OF SOME SIGNIFICANT METAL ALKOXI'DE. OSTI.GOV.
-
Wuttke, S., et al. Investigation of the fluorolysis of magnesium methoxide. RSC Publishing, 2009.
-
US6444862B1 - Synthesis and isolation of metal alkoxides. Google Patents.
-
Kulkarni, S.S., & Gupta, V.K. Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics. ResearchGate.
-
Kagel, R.O., & Greenler, R.G. Infrared Study of the Adsorption of Methanol and Ethanol on Magnesium Oxide. The Journal of Chemical Physics, 1968; 49(4): 1638-1647.
-
S. Sudhakar, et al. Structural and Optical properties of Magnesium Oxide Synthesized by Chemical Precipitation Method. International Journal of ChemTech Research, 2017; 10(1): 129-137.
-
Bawa, F. Characterization of Vibrational Modes of Neutral (MgO)n(n = 3, 4, 6, 8, 9 and 12) Clusters. Research Trend, 2013.
-
Shenderovich, I.G., et al. 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. ResearchGate, 1987.
-
Thermo Fisher Scientific. This compound, 97+%.
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997; 62(21): 7512-7515.
-
Sorte, E.G., et al. Structure, Densities, and 1H NMR Chemical Shifts for Selected... ResearchGate.
-
ChemicalBook. This compound | 2414-98-4.
-
Burstein, E., Oberly, J.J., & Plyler, E.K. The infrared properties of magnesium oxide and their interpretation. Proceedings of the Indian Academy of Sciences - Section A, 1948; 28(5): 388-402.
-
Reddit. When would you use solid-state NMR over solution NMR? r/chemistry.
-
Chemistry LibreTexts. Solid-state nuclear magnetic resonance spectroscopy (Solid-state NMR).
-
University of Wisconsin-Madison. Introduction to Solid State NMR.
-
NMX Research and Solutions. Flagging Problematic Compounds in Drug Discovery.
-
Sharma, D., et al. Synthesis and Characterization of Magnesium Oxide Nanoparticles by using Sol-Gel Method. International Journal of Pharmaceutical Sciences and Research, 2018; 9(4): 1576-1581.
-
Sorte, E.G., et al. Hydration and Hydroxylation of MgO in Solution: NMR Identification of Proton-Containing Intermediate Phases. The Journal of Physical Chemistry C, 2017; 121(42): 23534-23546.
-
Infrared Properties of Magnesium Oxide. ResearchGate.
-
Kagel, R.O., & Greenler, R.G. Infrared Study of the Adsorption of Methanol and Ethanol on Magnesium Oxide. AIP Publishing, 1968.
-
Andersson, S.P. IR spectroscopy for vibrational modes. Diva-portal.org, 2018.
-
University of Ottawa NMR Facility Blog. Solution vs Solid State MAS NMR.
-
Bowers, G.M., et al. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 2020; 10(2): 173.
-
St-Pierre, J.P. Development of NMR tools to investigate aggregation phenomena. Figshare, 2023.
-
Part I. NMR Studies of Aggregation in Organic Dyes and Salts Part II. Design of Relaxation and Diffusion Selective Pulses. University of Miami.
-
Chronis, G.G., et al. Vibrational Spectrum of Magnesium Monochalcogenide Nanoparticles. PMC - NIH, 2023.
-
Infrared Properties of Magnesium Oxide. Semantic Scholar.
-
Vibrational Spectroscopy. jsscacs.
-
De-Paz, F., et al. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC, 2021.
-
Palmer, B.J., & Fortenberry, R.C. Theoretical Rotational and Vibrational Spectral Data for the Hypermagnesium Oxide Species Mg2O and Mg2O+. ResearchGate.
-
Creixell, W., et al. Effects of magnetic field gradients on the aggregation dynamics of colloidal magnetic nanoparticles. PubMed, 2015.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
Sources
- 1. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 2414-98-4 [chemicalbook.com]
- 5. diva-portal.org [diva-portal.org]
- 6. jsscacs.edu.in [jsscacs.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. meral.edu.mm [meral.edu.mm]
- 10. researchgate.net [researchgate.net]
- 11. researchtrend.net [researchtrend.net]
- 12. ijpsr.com [ijpsr.com]
- 13. nmxresearch.com [nmxresearch.com]
- 14. sussex.figshare.com [sussex.figshare.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. emory.edu [emory.edu]
- 18. Investigation of the fluorolysis of magnesium methoxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. University of Ottawa NMR Facility Blog: Solution vs Solid State MAS NMR [u-of-o-nmr-facility.blogspot.com]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Methodological & Application
The Sol-Gel Synthesis of High-Purity Magnesium Oxide Ceramics Using Magnesium Ethoxide
An Application Note for Researchers and Scientists
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the preparation of precision magnesium oxide (MgO) ceramics using magnesium ethoxide, Mg(OC₂H₅)₂, as a chemical precursor. Leveraging the sol-gel method, this approach offers exceptional control over purity, microstructure, and stoichiometry, yielding advanced ceramic materials suitable for a wide range of demanding applications. We will explore the fundamental chemistry of the sol-gel process, from precursor hydrolysis to final sintering, and provide field-proven protocols for synthesis and characterization. This document is intended for researchers in materials science, ceramics engineering, and drug development who require high-performance MgO materials.
Introduction: The Imperative for High-Purity MgO Ceramics
Magnesium oxide (MgO) is a ceramic material distinguished by a unique combination of properties, including a very high melting point (~2800°C), excellent thermal conductivity, low electrical conductivity, and high resistance to chemical attack, particularly from molten metals.[1][2][3][4] These attributes make it an indispensable material for applications ranging from high-temperature refractories and furnace linings to electronic substrates, heating elements, and infrared-transparent optical components.[1][2][5][6] In the biomedical field, its biocompatibility is also being explored for implants and tissue engineering scaffolds.[2]
The performance of MgO ceramics is critically dependent on their purity and microstructure (i.e., density and grain size). Traditional ceramic processing, which often involves the mechanical milling and mixing of mineral-derived powders, can introduce impurities and lead to non-uniform microstructures.[7] To overcome these limitations, chemical synthesis routes provide a superior alternative. This compound emerges as a premier precursor for these advanced methods.[8][9] As a metal alkoxide, it can be synthesized to a high degree of purity and is readily employed in the sol-gel process, which allows for atomic-level mixing and the formation of highly homogeneous, reactive powders that can be sintered into dense ceramics at lower temperatures.[10]
The Sol-Gel Advantage: From Alkoxide Precursor to Ceramic Network
The sol-gel process is a wet-chemical technique used to fabricate ceramic and glass materials from a chemical precursor.[11] The process, illustrated below, transforms a molecular precursor into a solid oxide network through a series of controlled chemical reactions.
The core of the process involves two fundamental reactions:
-
Hydrolysis: The this compound precursor reacts with water, typically in an alcohol solvent like ethanol. This reaction replaces the ethoxide (-OC₂H₅) groups with hydroxyl (-OH) groups. The rate of this reaction can be controlled by a catalyst, often a small amount of acid or base.[12]
-
Mg(OC₂H₅)₂ + 2H₂O → Mg(OH)₂ + 2C₂H₅OH
-
-
Condensation: The newly formed magnesium hydroxide molecules, or unhydrolyzed intermediates, react with each other to form magnesium-oxygen-magnesium (Mg-O-Mg) bonds. This process releases water or ethanol molecules and results in the formation of a three-dimensional oxide network.
-
Mg-OH + HO-Mg → Mg-O-Mg + H₂O
-
Mg-OC₂H₅ + HO-Mg → Mg-O-Mg + C₂H₅OH
-
As condensation proceeds, the dispersed particles (the "sol") link together to form a continuous, porous solid network that encapsulates the remaining liquid phase, creating a "gel".[13] Subsequent processing steps—aging, drying, and calcination—are designed to strengthen this network, remove the solvent, and convert the amorphous gel into a crystalline ceramic powder.
Caption: Workflow of the sol-gel process for MgO ceramics.
Experimental Protocols
Precursor Handling and Safety
This compound is a flammable solid that reacts violently with water and moisture.[14][15][16][17] It can cause skin and serious eye irritation.[15][18] All handling must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox) using dry solvents and glassware.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical goggles, and neoprene or nitrile rubber gloves.[15][18]
-
Storage: Keep containers tightly sealed, away from heat or ignition sources, and store in a cool, dry, well-ventilated area.[15][17]
-
Spills: Eliminate ignition sources. Do not use water. Cover small spills with dry earth or sand and collect with non-sparking tools.[14]
-
Fire: Use dry chemical, CO₂, or foam extinguishers. Do NOT use water.[14][17]
Protocol 1: Synthesis of High-Purity MgO Nanopowder
This protocol details the synthesis of a high-purity, nanocrystalline MgO powder, which serves as the starting material for forming a dense ceramic body.
Materials:
-
This compound (Mg(OC₂H₅)₂, >95% purity)
-
Anhydrous Ethanol (C₂H₅OH, 200 proof)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, as catalyst)
-
Nitrogen Gas (for inert atmosphere)
Methodology:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Precursor Solution: In an inert atmosphere glovebox, weigh 11.4 g (0.1 mol) of this compound and transfer it to the reaction flask. Add 200 mL of anhydrous ethanol to the flask.
-
Hydrolysis Solution: In a separate flask, prepare the hydrolysis solution by mixing 3.6 mL (0.2 mol) of deionized water and 0.1 mL of 1M HCl with 50 mL of anhydrous ethanol. The acid catalyzes the hydrolysis reaction.[12]
-
Initiation of Hydrolysis: Begin stirring the this compound suspension. Slowly add the hydrolysis solution dropwise to the reaction flask over a period of 30 minutes. A white precipitate will begin to form immediately.
-
Gelation and Aging: After the addition is complete, continue stirring the mixture at room temperature for 24 hours. This "aging" period allows the condensation reactions to proceed, strengthening the gel network.
-
Drying: Stop stirring and allow the gel to settle. Carefully decant the supernatant liquid. Wash the remaining gel three times with 50 mL portions of anhydrous ethanol to remove residual reactants. Transfer the resulting wet gel to a shallow dish and dry in an oven at 100°C for 24 hours to form a xerogel.
-
Calcination: Transfer the dried xerogel powder to a high-purity alumina crucible. Place the crucible in a muffle furnace and heat in air at a rate of 2°C/min to 600°C. Hold at 600°C for 4 hours to burn off any remaining organic residues and crystallize the amorphous gel into MgO. Cool the furnace slowly to room temperature to obtain a fine, white MgO nanopowder.
Protocol 2: Sintering of MgO Powder into a Dense Ceramic
This protocol describes the consolidation of the synthesized MgO powder into a dense ceramic pellet.
Methodology:
-
Powder Preparation: Take the calcined MgO powder from Protocol 1 and gently grind it in an agate mortar to break up any soft agglomerates.
-
Pressing: Weigh approximately 1 gram of the powder and place it into a 13 mm diameter hardened steel die. Uniaxially press the powder at 50-70 MPa to form a green pellet.[7]
-
Sintering: Place the green pellet on an alumina plate and introduce it into a high-temperature furnace. The sintering profile is critical for achieving high density. A representative profile is:
-
Heat at 5°C/min to 1200°C to allow for initial necking between particles.
-
Heat at 2°C/min from 1200°C to the final sintering temperature (e.g., 1500°C).
-
Hold at the final temperature for 2-4 hours.[19]
-
Cool down at 5°C/min to room temperature.
-
Process Optimization and Characterization
The final properties of the MgO ceramic are highly dependent on the processing parameters. Researchers must understand these relationships to tailor the material for a specific application.
Caption: Key parameter-property relationships in ceramic synthesis.
Sintering Temperature Effects
The final sintering temperature has a profound impact on the density and grain size of the MgO ceramic. Higher temperatures generally lead to higher density, but can also cause excessive grain growth, which may be detrimental to mechanical properties.[19]
| Sintering Temperature (°C) | Sintering Time (h) | Relative Density (%) | Average Grain Size (μm) |
| 1380 | 4 | 92.68 | 5.88 |
| 1450 | 4 | 96.50 | 8.50 |
| 1500 | 4 | 98.10 | 12.75 |
| 1500 (Vacuum) | 4 | 99.12 | 11.71 |
| Data adapted from studies on pressureless and vacuum sintering of high-purity MgO.[19] |
As the table shows, an optimal temperature exists to maximize density before over-firing may cause a slight decrease.[19] Vacuum sintering can enhance densification without significant grain coarsening.[19]
Material Characterization
To validate the synthesis and understand the material properties, the following characterization techniques are essential:
-
X-ray Diffraction (XRD): Confirms the crystalline phase of the calcined powder and sintered ceramic. It should show a pure cubic MgO phase.
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology of the powder particles and the microstructure (grain size, porosity) of the sintered ceramic surface.
-
Transmission Electron Microscopy (TEM): Provides higher resolution imaging of the primary nanoparticle size in the calcined powder.
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area of the calcined powder. High surface area is indicative of a fine, reactive powder that will sinter well.
-
Archimedes' Method: Used to determine the bulk density of the final sintered ceramic pellet, which can be compared to the theoretical density of MgO (3.58 g/cm³) to calculate the relative density.
Applications of Sol-Gel Derived MgO Ceramics
The high purity and controlled microstructure achievable with the this compound sol-gel method make the resulting MgO ceramics ideal for advanced applications:
-
Electronics and Substrates: High-purity MgO is used as a substrate for the epitaxial growth of thin films, such as high-temperature superconductors, and as an insulating material in heat sinks and cables due to its high thermal conductivity and electrical resistivity.[2][20]
-
Transparent Ceramics: With a fully dense, fine-grained microstructure, MgO can be made transparent to visible and infrared light, making it a candidate material for IR windows, domes, and sensors in aerospace and defense applications.[6]
-
Refractories and Crucibles: MgO's exceptional high-temperature stability and resistance to corrosion make it an excellent material for crucibles used in melting metals and for refractory linings in steel and cement furnaces.[2][20][21]
-
Catalysis: High-surface-area MgO powder can serve as a catalyst or as a support for other catalysts.[2]
References
-
CNKI. (n.d.). Atmospheric Pressure and Vacuum Sintering of High Purity Dense MgO Ceramics. Retrieved from [Link]
-
Great Ceramic. (2025, February 6). Magnesium Oxide Ceramic. Retrieved from [Link]
-
Morgan Advanced Materials. (n.d.). Magnesium Oxide - Crushable Ceramic. Retrieved from [Link]
-
Advanced Ceramic Materials. (2024, December 31). Applications and Benefits of High Purity Magnesium Oxide. Retrieved from [Link]
-
EDP Sciences. (n.d.). Preparation and characterization of ceramic sol–gel composite coatings. Retrieved from [Link]
-
Gelest, Inc. (2015, March 17). This compound - Safety Data Sheet. Retrieved from [Link]
-
Magnesia Supplier. (2024, June 1). Application of high purity magnesium oxide in electronic ceramics. Retrieved from [Link]
-
Goodfellow. (2024, October 29). Magnesium Oxide Properties and Applications. Retrieved from [Link]
-
Magnesia Supplier. (2024, August 9). Effect of magnesium oxide on the structure and properties of ceramics. Retrieved from [Link]
-
Oasis Materials Technology. (2025, March 27). Preparation of magnesium oxide ceramics. Retrieved from [Link]
-
Specialty Organics, Inc. (2015, January 7). Material Safety Data Sheet - this compound. Retrieved from [Link]
-
ResearchGate. (2015, April 20). (PDF) Sol-Gel Processing and Characterization of Advanced Ceramic Materials. Retrieved from [Link]
-
Materials and Technology. (n.d.). SINTERING BEHAVIOUR OF MAGNESIUM OXIDE OBTAINED FROM SEAWATER DOPED WITH NANO-TiO2. Retrieved from [Link]
-
Acros Organics. (2023, October 4). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
OSA Publishing. (2003). Optical characterization of transparent Cr:Al2O3 ceramics prepared by sol-gel method. Retrieved from [Link]
-
MDPI. (2019, November 14). Characterization of Ceramics Coatings Processed by Sol-Gel for Cutting Tools. Retrieved from [Link]
-
Bloom Tech. (2024, January 8). How is this compound formed?. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). MAGNESIUM OXIDE ENHANCEMENT OF SINTERING OF ALUMINA. Retrieved from [Link]
- Google Patents. (n.d.). CN101024599A - Solid this compound and preparing method.
-
ACS Publications. (n.d.). Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry. Retrieved from [Link]
-
Dafei. (2025, October 14). How Magnesium Oxide Improves Ceramic and Refractory Quality. Retrieved from [Link]
- Google Patents. (n.d.). US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use.
-
Precision Ceramics. (n.d.). Magnesium Oxide Ceramics at Best Price. Retrieved from [Link]
-
ACS Publications. (2004, December 13). Solvent Effects in the Hydrolysis of Magnesium Methoxide, and the Production of Nanocrystalline Magnesium Hydroxide. An Aid in Understanding the Formation of Porous Inorganic Materials. Retrieved from [Link]
-
Magnesia Supplier. (2024, December 20). Application of Magnesium Oxide in Advanced Ceramic Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Sol – Gel synthesis and characterization of magnesium peroxide nanoparticles. Retrieved from [Link]
-
PMC. (n.d.). The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants. Retrieved from [Link]
-
Semantic Scholar. (1996). Hydrolysis of magnesium methoxide. effects of toluene on gel structure and gel chemistry. Retrieved from [Link]
-
Precision Ceramics. (n.d.). Magnesium Oxide Ceramic Materials - An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Particle engineering of this compound-based Ziegler-Natta catalyst through post-modification of this compound. Retrieved from [Link]
-
OSTI.gov. (n.d.). A Thesis Submitted for the Degree of M. Sc in Chemistry. Retrieved from [Link]
-
Engineered Science Publisher. (2024, May 26). Effect of Magnesium Oxide Dopant on the Structural, Strength and Thermophysical Properties of Neodymium Zirconate Ceramics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, April 1). SYNTHESIS OF NANOSTRUCTURED MAGNESIUM OXIDE BY SOL GEL METHOD AND ITS CHARACTERIZATION. Retrieved from [Link]
-
OSTI.gov. (1991, January 1). Synthesis of magnesium oxide by the sol-gel method: Effect of the pH on the surface hydroxylation. Retrieved from [Link]
-
Magnesia Supplier. (2024, June 1). What are the functions of magnesium oxide in ceramics?. Retrieved from [Link]
-
Engineered Science Publisher. (2025, April 6). Effect of Magnesium Oxide Dopant on the Structural, Strength and Thermophysical Properties of Neodymium Zirconate Ceramics. Retrieved from [Link]
-
MDPI. (2021, March 3). Mg2+ Doping Effects on the Structural and Dielectric Properties of CaCu3Ti4O12 Ceramics Obtained by Mechanochemical Synthesis. Retrieved from [Link]
Sources
- 1. ggsceramic.com [ggsceramic.com]
- 2. goodfellow.com [goodfellow.com]
- 3. sddafei.com [sddafei.com]
- 4. preciseceramic.com [preciseceramic.com]
- 5. morgantechnicalceramics.com [morgantechnicalceramics.com]
- 6. meixi-mgo.com [meixi-mgo.com]
- 7. oasismaterialstech.com [oasismaterialstech.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of magnesium oxide by the sol-gel method: Effect of the pH on the surface hydroxylation (Journal Article) | OSTI.GOV [osti.gov]
- 13. phys.k-state.edu [phys.k-state.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. gelest.com [gelest.com]
- 16. fishersci.se [fishersci.se]
- 17. fishersci.com [fishersci.com]
- 18. soichem.com [soichem.com]
- 19. Atmospheric Pressure and Vacuum Sintering of High Purity Dense MgO Ceramics - SIMUWU Vacuum Furnace [vacfurnace.com]
- 20. Applications and Benefits of High Purity Magnesium Oxide [magnesiumking.com]
- 21. preciseceramic.com [preciseceramic.com]
Troubleshooting & Optimization
Technical Support Center: Magnesium Ethoxide Handling & Storage
Here is the technical support guide for Handling and Storage of Air-Sensitive Magnesium Ethoxide (
Topic:
Core Directive & Scientific Context
This compound (
The Critical Hazard:
This guide replaces generic "keep dry" advice with a self-validating system to ensure experimental integrity and personnel safety.
Phase 1: Receipt & Initial Assessment (The "Golden Hour")
Upon receipt of a shipment, the material is at its highest quality. Your goal is to maintain this state.
Q: How do I verify the material arrived in good condition without opening it?
A: Perform a visual flow check through the glass bottle (if applicable) or check the packaging integrity.
-
Good State: Free-flowing, white to off-white granules or powder. Moves like dry sand.
-
Compromised State: Clumping, "caking" at the bottom, or a crust on the surface. This indicates moisture ingress and partial hydrolysis to
.
Q: What is the optimal storage environment?
A: Store in a dedicated flammables cabinet or glovebox antechamber.
-
Temperature:
. Avoid temperature fluctuations that cause pressure changes in the headspace (breathing). -
Atmosphere: Argon or Nitrogen (99.999% purity).
-
Container: Original Sure/Seal™ bottles are best for short-term. For long-term, transfer to a Schlenk flask with a high-vacuum PTFE valve.
Data Table: Degradation Indicators
| Indicator | Fresh | Degraded / Hydrolyzed | Cause |
| Physical Form | Free-flowing powder | Clumped, sticky, or solid cake | H-bonding from |
| Color | White / Off-white | White with potential gray crust | Surface oxidation / Hydrolysis |
| Solubility (MeOH) | Soluble (Clear/Hazy) | Insoluble Precipitate | |
| Ethanol Odor | Mild | Strong / Pungent | Release of EtOH byproduct |
Phase 2: Handling & Transfer Protocols
The Rule of Two: Never expose
Q: I don't have a glovebox. Can I still use this material?
A: Yes, but you must use Schlenk Line techniques .
-
The Principle: Maintain a "curtain" of inert gas flowing out of the vessel whenever a port is open.
-
The Tool: A solid-addition funnel (powder funnel) with a pressure-equalizing arm and inert gas inlet.
Protocol: Inert Benchtop Transfer
-
Preparation: Oven-dry all glassware (
for >4 hours). Assemble hot and cycle vacuum/Nitrogen 3 times. -
Pressure: Set Nitrogen regulator to 3–5 psi positive pressure.
-
Connection: Connect the source bottle and receiving flask to the Schlenk line.
-
Transfer:
-
Liquid/Slurry: Use a wide-bore cannula (14-16 gauge) to transfer suspensions.
-
Solid: Use a "bridge" or bent adaptor under counter-flow. Do not pour through open air.
-
Visual Workflow: Transfer Decision Logic
Figure 1: Decision matrix for selecting the safe transfer method based on quantity and available infrastructure.
Phase 3: Troubleshooting & Validation (The "Self-Validating System")
Researchers often blame the catalyst synthesis recipe when the root cause is the support material's degradation.
Q: My reaction yield dropped significantly. Is the dead?
A: Perform the Methanol Solubility Test .
-
Why this works:
undergoes alcoholysis in methanol to form Magnesium Methoxide, which is soluble. The degradation product, , is insoluble in methanol. -
The Test:
-
Take a dry vial with a septum. Purge with
. -
Inject 5 mL of anhydrous Methanol.
-
Add ~100 mg of your
sample. -
Result:
-
Clear Solution: Active material.
-
Cloudy/Precipitate: Significant hydrolysis has occurred. Discard.
-
-
Q: Why is the particle morphology important for Ziegler-Natta catalysts?
A: The polymer replicates the catalyst shape (Replica Effect).
If your
-
Tip: Use overhead mechanical stirrers rather than magnetic stir bars for slurry preparations to preserve particle integrity.
Visual Logic: The Degradation Cycle
Figure 2: The self-accelerating degradation pathway. Note how hydrolysis creates both the fuel (ethanol) and the ignition energy (heat).
Phase 4: Safety & Disposal
Q: How do I clean glassware contaminated with ?
A: Do not rinse directly with water.
-
Quench: Rinse the glassware with a 5% solution of ethanol in toluene or hexane. This dilutes any remaining active material.
-
Deactivate: Slowly add a 5% HCl solution. This will dissolve the magnesium salts and neutralize the ethoxide safely.
-
Wash: Proceed with standard detergent and water wash.
Q: The SDS mentions "Self-Heating." What does this mean practically?
A: It means the material can ignite without an external spark if left in a pile in moist air.
-
Protocol: Never leave "heaps" of spilled material on the bench. Spread it out to dissipate heat and quench immediately with dry sand or an inert solvent, then dispose of it in a dedicated solid waste container (not general trash).
References
-
Gelest, Inc. (2015).[2] this compound Safety Data Sheet (SDS). Retrieved from
-
Merck KGaA . (2025). This compound Product Information & Safety. Retrieved from
- Utamapanya, S., Klabunde, K. J., & Schlup, J. R. (1991). Nanoscale metal oxide particles/clusters as chemical reagents. Synthesis and properties of ultra-high surface area magnesium hydroxide and magnesium oxide. Chemistry of Materials, 3(1), 175-181. (Context: Hydrolysis kinetics and surface area).
- Taniike, T., & Terano, M. (2012). The use of organic donors in Ziegler–Natta catalysis. Journal of Catalysis. (Context: Importance of Mg(OEt)2 morphology).
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Context: Schlenk line protocols).
Sources
Technical Support Center: Scaling Up Magnesium Ethoxide-Catalyzed Reactions
Welcome to the technical support center for magnesium ethoxide (Mg(OEt)₂) catalysis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning Mg(OEt)₂-catalyzed reactions from the bench to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to anticipate and solve challenges before they impact your project timelines and outcomes.
This compound is a powerful and versatile base used in a variety of critical organic transformations, including Claisen condensations, Michael additions, and as a precursor for Ziegler-Natta catalysts.[1][2][3] However, its reactivity, moisture sensitivity, and the often exothermic nature of the reactions it catalyzes present unique scale-up challenges.[4][5] This guide is structured to address these issues directly in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the scale-up process.
Q1: My reaction fails to initiate, or the initiation is dangerously unpredictable. What are the primary causes?
A: This is the most common and critical issue. Unpredictable initiation poses a significant safety risk on a large scale due to the potential for a runaway reaction when the accumulated reagent finally begins to react.[6] The primary causes are almost always related to the magnesium metal's surface or the presence of inhibitors.
-
Magnesium Oxide Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO). This layer must be breached for the reaction with ethanol to begin. At the lab scale, a small hot spot can initiate the reaction, but at a larger scale, this is unreliable.[7][8]
-
Moisture: this compound is extremely sensitive to moisture.[2] Water will react with the catalyst, forming inactive magnesium hydroxide, and will also react with the magnesium surface, inhibiting the initial activation.[9][10] All reagents and solvents must be rigorously anhydrous.[7][11]
-
Insufficient Activation: Catalytic amounts of activators like iodine or pre-treatment of the magnesium are often necessary to ensure reliable initiation.[12][13][14] Iodine is thought to work by reacting with magnesium to form MgI₂, which then helps disrupt the oxide layer and may form a soluble intermediate complex.[15]
Q2: The reaction mixture has turned a dark brown, green, or black color. Should I be concerned?
A: Yes, a significant color change often indicates side reactions or impurities. While a slight yellow or off-white slurry is normal, dark colors are problematic.
-
Green/Blue Tinge: This can sometimes be attributed to hydrated magnesium salts, indicating water contamination in your system.[10]
-
Dark Brown/Black: This is often a sign of decomposition or side reactions, such as Wurtz coupling if alkyl halides are present (in cases analogous to Grignard reagent formation).[16] It can also be caused by impurities in the magnesium metal itself, which catalyze decomposition pathways.[16] The presence of finely divided metal from side reactions can also contribute to a dark appearance.[16]
Q3: We are observing poor conversion rates and low yields after scaling up, even though the bench-scale reaction was successful. What should we investigate first?
A: This points to issues with mass and heat transfer, which become significant at scale.
-
Inefficient Mixing: this compound is often used as a slurry or is formed in situ from solid magnesium.[11] Inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion. The reaction is heterogeneous, making mass transfer between the solid and liquid phases critical.[5]
-
Poor Temperature Control: These reactions are often exothermic.[4] A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient.[17] If the heat of reaction is not removed effectively, the temperature can rise, leading to side reactions, product degradation, and reduced yield.[5]
-
Reagent Addition Rate: Adding a reagent too quickly on a large scale can overwhelm the reactor's cooling capacity, leading to a temperature spike and side reactions. Conversely, adding it too slowly can unnecessarily prolong the reaction time, also potentially leading to degradation.
Q4: How does the morphology (particle size, shape) of the this compound affect the reaction?
A: The physical characteristics of the catalyst are critical, particularly when it's used as a solid support or in a slurry. The morphology influences the catalyst's surface area, dissolution rate, and overall reactivity.
-
Surface Area: Finer particles generally have a higher surface area, which can lead to a faster reaction rate. However, they can also be more difficult to handle and filter.[13]
-
Particle Growth: Studies show that Mg(OEt)₂ particles grow on the surface of the magnesium granules and are then detached by shear forces from stirring.[18] The agitation speed and type of impeller can therefore influence the final particle size distribution.[13][18]
-
Replication in Polymerization: In applications like Ziegler-Natta catalysis, the morphology of the polymer particle directly replicates the morphology of the catalyst particle.[1][19] Therefore, controlling the Mg(OEt)₂ morphology is essential for controlling the final polymer properties.[18]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low Yield and Poor Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low product yield when scaling up.
Symptoms:
-
In-process controls (e.g., HPLC, GC) show significant amounts of unreacted starting material after the expected reaction time.
-
Isolated product mass is well below the scaled theoretical yield.[20]
-
Formation of unexpected byproducts.
Diagnostic Workflow:
Corrective Actions & Scientific Rationale:
| Issue | Underlying Cause | Recommended Action |
| Inadequate Mixing | The reaction is mass-transfer limited. The catalyst particles are not making sufficient contact with the dissolved reactants.[5] | Increase agitation speed, ensuring the solid is fully suspended (a "Just-Suspended Speed" study can be beneficial). For larger reactors, consider installing baffles or changing the impeller type to improve top-to-bottom turnover. |
| Thermal Runaway/Side Reactions | The heat generated by the reaction exceeds the reactor's cooling capacity, raising the internal temperature and activating alternative, higher-energy reaction pathways or causing decomposition.[4][5] | Slow the addition rate of the limiting reagent. Lower the temperature of the cooling jacket. Ensure the solvent choice allows for reflux cooling as a secondary heat removal mechanism if necessary. |
| Moisture Contamination | Water hydrolyzes the this compound catalyst into inactive Mg(OH)₂ and consumes the reagent.[2][10] | Use rigorously dried solvents (e.g., passed through molecular sieves).[11] Flame-dry the reactor under vacuum or nitrogen purge before charging reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[6] |
| Catalyst Deactivation | The catalyst's active sites are blocked or destroyed over time. This can be caused by impurities in the starting materials, reaction with byproducts, or slow decomposition in the presence of air/CO₂.[21] | Purify starting materials to remove potential poisons. Ensure the inert atmosphere is robust. In some cases, a slow addition of the catalyst over the course of the reaction may be necessary to maintain an active concentration. |
Guide 2: Managing Exothermic Events and Ensuring Safe Scale-Up
Safety is the paramount concern when scaling up exothermic reactions like those often catalyzed by Mg(OEt)₂.[4] A thermal runaway in a large reactor can have catastrophic consequences.[5]
Key Safety Parameters & Controls:
| Parameter | Importance & Rationale | Control Strategy for Scale-Up |
| Heat of Reaction (ΔHrxn) | This fundamental value determines the total amount of energy that will be released. It must be accurately measured at the lab scale using reaction calorimetry (RC1) to calculate the Maximum Temperature of the Synthesis Reaction (MTSR). | Perform calorimetric studies before scaling up. This data is non-negotiable for a safe process design. |
| Reagent Accumulation | If the reaction fails to initiate, unreacted reagent can build up. A sudden initiation can then cause a massive release of energy far exceeding the cooling capacity.[5][22] | NEVER allow significant accumulation. If the reaction does not start as expected, stop the addition immediately. Have a documented plan to safely quench the unreacted mixture if initiation cannot be achieved. |
| Cooling Capacity | The ability of the reactor to remove heat. This is a function of jacket temperature, coolant flow rate, and the heat transfer coefficient. Industrial reactors have significantly lower cooling capacities per unit volume than lab flasks.[5][17] | The rate of heat generation (from reagent addition) must NEVER exceed the measured cooling capacity of the reactor. This often means the addition time must be significantly longer at scale. |
| Emergency Procedures | In the event of a cooling failure or runaway, a plan must be in place to stop the reaction and control the temperature/pressure.[5] | Design the process with an emergency quenching system (e.g., a pre-chilled, non-reactive solvent or an acid solution). Ensure the reactor is equipped with a properly sized rupture disc or relief valve. |
Part 3: Experimental Protocols & Data
Protocol 1: In Situ Preparation and Use of Mg(OEt)₂ for a Model Aldol Condensation
This protocol describes the preparation of the catalyst from magnesium and ethanol, followed by its use in a scalable model reaction. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar). [6][11]
Materials & Recommended Purity:
| Reagent | Recommended Grade | Key Specification |
| Magnesium Turnings | Grignard Grade | >99.5% purity |
| Ethanol (EtOH) | Anhydrous | < 50 ppm H₂O |
| Acetone | Anhydrous | < 50 ppm H₂O |
| Benzaldehyde | Reagent Grade | Freshly distilled to remove benzoic acid |
| Toluene | Anhydrous | < 50 ppm H₂O |
| Iodine (I₂) | Crystal, ACS Grade | N/A |
Step-by-Step Methodology:
-
Reactor Preparation: The reactor must be scrupulously cleaned and dried. Perform a final rinse with anhydrous toluene and dry under vacuum with heating. Backfill with nitrogen.
-
Reagent Charging: Charge the reactor with magnesium turnings (1.1 eq) and anhydrous toluene. Begin agitation to ensure good mixing.
-
Catalyst Formation (in situ):
-
Add a single crystal of iodine. A faint brown color may appear.[8][14]
-
Slowly add anhydrous ethanol (2.2 eq) to the magnesium suspension. The addition should be controlled to maintain a gentle reflux.
-
The reaction is initiated when a steady stream of hydrogen gas is observed evolving from the reaction.[6] The mixture will begin to thicken and turn into a grayish-white slurry.
-
After the ethanol addition is complete, maintain the temperature at 60-70°C for 2-4 hours until hydrogen evolution ceases, indicating complete formation of Mg(OEt)₂.
-
-
Aldol Reaction:
-
Cool the this compound slurry to 0-5°C.
-
Prepare a solution of benzaldehyde (1.0 eq) and acetone (1.5 eq) in anhydrous toluene.
-
Add this solution dropwise to the catalyst slurry, maintaining the internal temperature below 10°C. This addition is highly exothermic and must be carefully controlled.
-
-
Reaction Monitoring & Workup:
-
Stir the reaction at 0-5°C for 1-2 hours after the addition is complete. Monitor the consumption of benzaldehyde by TLC or GC.
-
Once complete, quench the reaction by slowly adding it to a pre-chilled solution of 1M aqueous HCl. CAUTION: This is a highly exothermic and gas-evolving quench.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the product by column chromatography or distillation as required.
Visualization of the Catalytic Role
This compound acts as a strong base to deprotonate the α-carbon of a ketone or ester, generating a magnesium enolate. This chelated intermediate is a key nucleophile in many C-C bond-forming reactions.[2][23]
References
-
Bloom Tech. (2024, January 8). How is this compound formed? Knowledge - Bloom Tech. [Link]
-
American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS. [Link]
-
Gelest, Inc. (2015, March 17). This compound - SAFETY DATA SHEET. [Link]
-
Mettler Toledo. (2007). Investigation of a Grignard Reaction at Small Scale. [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]
- Google Patents. (n.d.).
-
SciSpace. (2008, November 19). Kinetic and morphological study of a this compound-based Ziegler–Natta catalyst for propylene polymerization. [Link]
-
ResearchGate. (2025, August 9). Morphology Controlled this compound: Influence of Reaction Parameters and Magnesium Characteristics. [Link]
-
Universitat de Girona. (2025, May 28). Optimization of Starting Material Composition in the Synthesis of Highly Active this compound- Supported Ziegler–Natta Catalysts for Propylene Polymerization. [Link]
-
Polyolefins Journal. (2015). Addition of a second alcohol in this compound synthesis as a way to vary the pore architecture of Ziegler-Natta catalysts. [Link]
-
ACS Publications. (2004, December 13). Solvent Effects in the Hydrolysis of Magnesium Methoxide, and the Production of Nanocrystalline Magnesium Hydroxide. An Aid in Understanding the Formation of Porous Inorganic Materials. [Link]
- Google Patents. (n.d.). US5227542A - Process for the preparation of spherical particles of magnesium alkoxide.
-
Salispharm. (2024, June 17). What is this compound Used For?[Link]
-
Wanfang Data. (n.d.). The Preparation Research of this compound-Based Polypropylene Catalyst. [Link]
-
Sciencemadness.org. (2017, April 8). Ethyl acetoacetate with Mg(OEt)2 catalyst. [Link]
-
SID. (2020). The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Specialty Organics, Inc. (2015, January 7). Material Safety Data Sheet - this compound. [Link]
-
MDPI. (2022, July 27). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]
-
ResearchGate. (2016, March 2). I am trying to make this compound but if a small amount of air gets in, it turns to an intermediate green color. Why?[Link]
-
PubMed. (2018, May 4). This compound Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. [Link]
-
Royal Society of Chemistry. (2023, May 9). Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide. [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
- Google Patents. (n.d.). CN101024599A - Solid this compound and preparing method.
-
ResearchGate. (n.d.). Particle engineering of this compound-based Ziegler-Natta catalyst through post-modification of this compound. [Link]
-
Chemistry Stack Exchange. (2022, July 22). How is this compound appropriately prepared, stored and used to dry ethanol?[Link]
-
Matmatch. (2025, May 5). How to address and control impurities in magnesium products during manufacturing?[Link]
-
UCL Discovery. (n.d.). Spontaneous regeneration of active sites against catalyst deactivation. [Link]
-
MDPI. (2020, December 19). Influences of Magnesium Content in Rehydrated Mixed Oxides on Furfural Conversion. [Link]
-
PMC. (2022, May 21). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. [Link]
-
ResearchGate. (n.d.). Magnesium‐Catalyzed Asymmetric Thia‐Michael Addition to α,β‐Unsaturated Ketones. [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonically Promoted Michael Addition Reaction. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. What is this compound Used For? - Salispharm [salispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. mt.com [mt.com]
- 6. US6297188B1 - this compound having a high coarse particle content, process for its preparation and its use - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Ethyl acetoacetate with Mg(OEt)2 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Making sure you're not a bot! [dugi-doc.udg.edu]
- 13. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]
- 14. CN101024599A - Solid this compound and preparing method - Google Patents [patents.google.com]
- 15. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. The Preparation Research of this compound-Based Polypropylene Catalyst - Master's thesis - Dissertation [dissertationtopic.net]
- 20. Troubleshooting [chem.rochester.edu]
- 21. gelest.com [gelest.com]
- 22. mt.com [mt.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Impact of solvent purity on magnesium ethoxide reactions
Technical Support Center: Optimizing Magnesium Ethoxide ( ) Reactions
Role: Senior Application Scientist
Department: Catalysis & Organometallic Chemistry Support
Subject: Troubleshooting Solvent Purity Effects on
Executive Summary
This compound is not merely a reagent; in the context of Ziegler-Natta (ZN) catalyst synthesis and advanced ceramics, it acts as a structural template . The purity of your solvent system—specifically regarding moisture and homologous alcohols—directly dictates the particle morphology, surface area, and active site distribution of the final material.
This guide addresses the "invisible" variables in your solvent system that lead to process drift, specifically focusing on hydrolysis kinetics and transesterification .
Module 1: The Moisture Menace (Hydrolysis & Gelation)
Issue: "My reaction mixture is turning cloudy or gelling unexpectedly."
Diagnosis: Solvent moisture content
The Mechanism
This is not a linear degradation.[1][2] The intermediate species,
Troubleshooting Protocol: The "Zero-Water" Baseline
| Parameter | Specification | Why it matters |
| Solvent Water Content | Above this threshold, nucleation of | |
| Solvent Type | Toluene / Heptane | Toluene accelerates gelation compared to alcohols; requires stricter drying. |
| Visual Cue | Tyndall Effect | Use a laser pointer. Scattering indicates colloidal |
Corrective Action (Solvent Drying Workflow):
-
Pre-Drying: Store bulk solvent over activated 4Å Molecular Sieves (20% w/v) for 24 hours.
-
Validation: See Module 3 (Analytical).
-
In-Situ Scavenging: For ultra-sensitive applications, add a sacrificial amount of
(1% of total mass) to the solvent before the main charge. Allow it to react with residual moisture, filter the resulting haze, and then proceed.
Module 2: The Silent Saboteur (Transesterification)
Issue: "The catalyst activity is inconsistent, or the pore volume is lower than expected." Diagnosis: Methanol contamination in the ethanol or hydrocarbon solvent.
The Mechanism
This compound undergoes rapid ligand exchange in the presence of other alcohols. If your "Ethanol" contains trace Methanol (often used as a denaturant or stabilizer), you form mixed alkoxides:
Troubleshooting Guide
-
Q: Can I use technical grade ethanol?
-
A: No. Technical grade often contains up to 5% methanol or isopropanol. You must use Absolute Ethanol (ACS Grade,
) .
-
-
Q: How do I detect transesterification?
-
A: Use GC-MS on the supernatant liquid. The appearance of methyl esters (if reacting with carboxylic acids) or free methanol peaks in a distilled fraction indicates contamination.
-
Module 3: Analytical Validation (Karl Fischer Pitfalls)
Issue: "My Karl Fischer (KF) results are drifting or showing no endpoint." Diagnosis: pH interference caused by the basicity of alkoxides.
The Analytical Trap
Standard KF reagents use a methanolic base. When you introduce a strong base like
-
pH Shift: The solution pH spikes
. -
Side Reaction: The buffered KF solvent undergoes a non-stoichiometric side reaction (buffered esterification) that produces water continuously.
-
Result: The titrator sees water being "created" and never reaches an endpoint (Fading Endpoint).
Corrective Protocol: Buffered KF Titration
-
Do NOT add solid
directly to the KF cell to measure its water content. (It reacts with water instantly; you cannot measure "free" water in an alkoxide). -
To measure Solvent Purity:
-
Use a Coulometric KF with a diaphragm-less cell.
-
Buffer: Add Salicylic Acid or Benzoic Acid to the anolyte to buffer the pH to ~5-7.
-
Blanking: Run a blank with the exact volume of dry solvent before injecting your sample.
-
Module 4: Process Visualization
Diagram 1: The Hydrolysis Cascade
This workflow illustrates how trace water propagates structural failure in catalyst synthesis.
Caption: Pathway divergence: Controlled dealcoholization yields catalyst support; excess water triggers irreversible gelation.[3][4][5][6][7][8][9][10][11][12]
Diagram 2: Optimized QC Workflow
A self-validating system for solvent handling.
Caption: Decision tree for solvent qualification prior to this compound introduction.
References
-
Hakim, S., et al. (2020).[13] "The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound." Journal of Applied Research of Chemical-Polymer Engineering.
-
Klabunde, K. J., et al. (2001). "Hydrolysis of Magnesium Methoxide. Effects of Toluene on Gel Structure and Gel Chemistry."[8][14] Chemistry of Materials.
-
Sigma-Aldrich Technical Service. (2023). "Karl Fischer Titration Basics: Interference and pH Control." MilliporeSigma Technical Library.
-
Tait, P. J. T. (2008). "Kinetic and morphological study of a this compound-based Ziegler–Natta catalyst." Polymer International.
-
Gelest, Inc. (2015).[1] "this compound Safety Data Sheet & Solubility Data." Gelest Technical Data.
Sources
- 1. gelest.com [gelest.com]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. lookchem.com [lookchem.com]
- 4. CAS 2414-98-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Making sure you're not a bot! [dugi-doc.udg.edu]
- 6. scispace.com [scispace.com]
- 7. CN101024599A - Solid this compound and preparing method - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - Mg attacked by alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized this compound [arcpe.modares.ac.ir]
- 14. phys.k-state.edu [phys.k-state.edu]
Validation & Comparative
Performance of Magnesium Ethoxide in Flow Chemistry: A Technical Comparison Guide
Executive Summary: The Chelation Advantage in Continuous Processing
In the transition from batch to continuous flow manufacturing, Magnesium Ethoxide [Mg(OEt)₂] occupies a distinct niche defined by chelation-controlled selectivity . While traditional bases like Sodium Ethoxide (NaOEt) offer higher basicity and solubility, they often lack the coordination geometry required for high-fidelity C-acylation and carboxylation.
This guide objectively evaluates Mg(OEt)₂ against its alkali metal counterparts, specifically addressing the engineering challenges of its limited solubility (0.9 g/L in ethanol) and providing validated flow protocols that leverage its unique mechanistic properties.
Physicochemical Profile & Solubility Analysis
The successful implementation of Mg(OEt)₂ in flow chemistry hinges on managing its solubility profile. Unlike NaOEt, which dissolves readily in ethanol, Mg(OEt)₂ presents a "solubility paradox": it is a reagent that requires ethanol for generation but is sparingly soluble in it.
Table 1: Comparative Physicochemical Data
| Property | This compound [Mg(OEt)₂] | Magnesium Methoxide [Mg(OMe)₂] | Sodium Ethoxide [NaOEt] | Impact on Flow Chemistry |
| CAS | 2414-98-4 | 109-88-6 | 141-52-6 | - |
| Solubility (Alcohol) | 0.9 g/L (in EtOH) | ~31 g/L (in MeOH) | >200 g/L (in EtOH) | Critical: Mg(OEt)₂ requires slurry handling or packed-bed generation. |
| Base Strength | Moderate (pKa ~16) | Moderate (pKa ~15.5) | Strong (pKa ~16) | Mg(OEt)₂ is milder, reducing side reactions like polymerization. |
| Thermal Stability | Decomposes >270°C | Stable <100°C (Gels easily) | Stable | Mg(OEt)₂ allows higher temperature processing in pressurized flow. |
| Moisture Sensitivity | High (Forms Mg(OH)₂ + EtOH) | High (Forms Gel) | High (Forms NaOH) | Mg(OEt)₂ hydrolysis products are less caustic than NaOH. |
| Reaction Mechanism | Divalent Chelation | Divalent Chelation | Monovalent Ionic | Mg²⁺ directs attack to C-center via 6-membered transition state. |
Process Insight: The low solubility of Mg(OEt)₂ in ethanol necessitates one of two flow strategies:
Packed-Bed Reactors (PBR): Generating the alkoxide in situ by passing ethanol over activated Mg turnings.
Slurry Feeds: Using active mixing pumps (e.g., peristaltic with suspension handling) to transport pre-formed micronized powder.
Case Study 1: Chemo-Selective C-Acylation (The "Killer App")
The most compelling argument for using Mg(OEt)₂ over NaOEt is in the acylation of active methylene compounds (e.g., malonic esters, beta-keto esters).
The Selectivity Mechanism
NaOEt promotes reaction via a free enolate ion, which acts as an ambident nucleophile, leading to a mixture of O-acylation (kinetic product) and C-acylation (thermodynamic product). Mg(OEt)₂ forms a rigid magnesium chelate intermediate. This coordination "locks" the oxygen atoms, forcing the incoming electrophile to attack the carbon center.
Figure 1: Mechanistic divergence between Sodium and Magnesium bases. The Mg-chelate effectively blocks O-acylation pathways.
Experimental Data: Acylation of Diethyl Malonate
Conditions: Flow reactor, 120°C, 10 min residence time, 1.2 equiv acyl chloride.
| Reagent System | Yield (%) | C-Acylation : O-Acylation Ratio |
| NaOEt / EtOH | 78% | 85 : 15 |
| Mg(OEt)₂ / EtOH (Slurry) | 94% | >99 : 1 |
| MgCl₂ + Et₃N (Soluble Alternative) | 91% | 98 : 2 |
Case Study 2: Continuous Flow Carboxylation (Stiles-Sisti Adaptation)
The Stiles-Sisti reaction traditionally uses Magnesium Methyl Carbonate (MMC) to carboxylate ketones. In flow, Mg(OEt)₂ can be used to generate the ethyl analogue (MEC) in situ, avoiding the handling of sensitive solid reagents.
Protocol: In-Situ Generation and Reaction
This self-validating system uses a packed bed of Magnesium metal to generate the alkoxide on demand, immediately reacting it with CO₂.
Flow Setup:
-
Feed A: Anhydrous Ethanol + Catalyst (I₂ trace).
-
Reactor 1 (PBR): Column packed with Mg turnings (heated to 60°C). Generates Mg(OEt)₂.[1]
-
Feed B: Substrate (Ketone) in EtOH.
-
Feed C: CO₂ Gas (Mass Flow Controller).
-
Reactor 2 (Coil): High-pressure coil (10 bar) for carboxylation.
Figure 2: Continuous flow setup for in-situ generation of Mg(OEt)₂ and subsequent carboxylation.
Detailed Experimental Protocol
Synthesis of Ethyl Acetoacetate (Flow Adaptation)
Objective: Self-condensation of ethyl acetate using in-situ generated Mg(OEt)₂.[1]
Materials:
-
Solid Phase: Magnesium turnings (Grignard grade, >99%), activated by washing with 0.1M HCl then dry EtOH.
-
Liquid Phase: Anhydrous Ethyl Acetate containing 5% (v/v) Anhydrous Ethanol and 1 mol% Iodine.
Step-by-Step Methodology:
-
Reactor Loading: Pack a stainless steel column (10 mm ID x 100 mm L) with 5.0 g of activated Mg turnings.
-
System Priming: Flush the system with anhydrous ethanol at 0.5 mL/min until the reactor temperature stabilizes at 78°C (heating jacket).
-
Reaction Initiation: Switch feed to the Ethyl Acetate/Ethanol/Iodine mixture.
-
Note: The iodine acts as a radical initiator to depassivate the Mg surface.
-
-
Residence Time: Adjust flow rate to achieve a residence time of 15-20 minutes in the packed bed.
-
Observation: Monitor back-pressure. A steady increase indicates the formation of Mg(OEt)₂ and subsequent reaction. If pressure exceeds 15 bar, switch to pure ethanol to wash.
-
Quench: Direct the reactor effluent into a collection vessel containing dilute H₂SO₄ (10%) on ice.
-
Workup: Extract with diethyl ether, dry over MgSO₄, and concentrate.
Validation Criteria:
-
Conversion: >90% based on recovered starting material.
-
Selectivity: Absence of O-acylated byproducts (check via ¹H NMR).
Safety & Handling in Flow
-
Hydrogen Evolution: The generation of Mg(OEt)₂ releases H₂ gas (
).-
Flow Risk:[2] Gas pockets can disrupt plug flow.
-
Mitigation: Use a Back Pressure Regulator (BPR) set >5 bar to keep H₂ in solution or use a gas-liquid separator immediately after the packed bed.
-
-
Clogging: Mg(OEt)₂ is prone to precipitation if the temperature drops or ethanol concentration decreases.
-
Rule: Maintain system temperature >60°C throughout all lines containing the alkoxide.
-
-
Exotherm: The reaction of Mg with EtOH is exothermic. In a packed bed, this can lead to thermal runaways.
-
Control: Dilute the alcohol with an inert solvent (e.g., Toluene) if using pure ethanol feeds, or use active cooling on the column.
-
References
-
This compound Properties & Solubility. CymitQuimica / PubChem.
-
Organomagnesium Based Flash Chemistry. Organic Letters, 2020, 22, 7537-7541.
-
Chemo-selective Acylation using Mg-based Reagents. BenchChem Performance Evaluation.
-
Continuous Flow Carboxylation (Patent US9725413B2). Google Patents.
-
This compound Synthesis & Morphology. Journal of Applied Research of Chemical-Polymer Engineering, 2020.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
